molecular formula C5H9N3S B1388684 (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine CAS No. 1126637-93-1

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Cat. No.: B1388684
CAS No.: 1126637-93-1
M. Wt: 143.21 g/mol
InChI Key: INWYCJDFWDQHBW-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-4-7-8-5(3-6)9-4/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWYCJDFWDQHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Ethyl-1,3,4-thiadiazol-2-yl Derivatives

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. It is a prominent and well-recognized scaffold in medicinal chemistry, forming the core structural component of numerous medicinal agents and natural products.[1][2] The widespread interest in this moiety stems from its significant pharmacological efficacy, metabolic stability, and versatile chemical properties.[3][4]

One of the key attributes of the 1,3,4-thiadiazole ring is its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity allows its derivatives to potentially interfere with critical biological processes like DNA replication, making them attractive candidates for antimicrobial and anticancer drug development.[5][6][7][8] Furthermore, the aromatic nature of the ring system contributes to its high in vivo stability.[9] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.[2][4][10]

This guide focuses specifically on the biological activities of derivatives featuring the 5-ethyl-1,3,4-thiadiazol-2-yl core. By analyzing this specific subclass, we aim to provide researchers and drug development professionals with a detailed understanding of their synthesis, mechanisms of action, and therapeutic potential, supported by field-proven experimental insights and protocols.

Core Synthesis Strategy: From Thiosemicarbazide to the Thiadiazole Ring

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a cornerstone of their development. A common and efficient method involves the cyclization of thiosemicarbazide derivatives. The choice of starting materials and reagents allows for precise control over the substituents at the C2 and C5 positions, which is critical for tuning the pharmacological activity.[11]

A representative synthesis often begins with an N-acylated thiosemicarbazide, which undergoes cyclization in the presence of a dehydrating agent or through oxidative cyclization. For derivatives functionalized at the 2-position with a thiol group (a common precursor), the reaction of a substituted thiosemicarbazide with carbon disulfide (CS₂) in an alkaline medium is a well-established route.[12] This thiol group can then be further alkylated to introduce a variety of side chains.[13][14]

G General Synthesis Workflow for 2,5-Disubstituted 1,3,4-Thiadiazoles cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization & Derivatization Propionyl_Hydrazide Propionyl Hydrazide (Source of Ethyl Group) Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Propionyl_Hydrazide->Acylthiosemicarbazide Reacts with Thiosemicarbazide Thiosemicarbazide or Isothiocyanate Thiosemicarbazide->Acylthiosemicarbazide Thiadiazole_Core 5-Ethyl-1,3,4-thiadiazole-2-thiol Acylthiosemicarbazide->Thiadiazole_Core Acid-catalyzed Cyclization Final_Product Target 5-Ethyl-1,3,4-thiadiazol-2-yl Derivative Thiadiazole_Core->Final_Product S-Alkylation or Amine Substitution

Caption: General synthesis workflow for 5-ethyl-1,3,4-thiadiazol-2-yl derivatives.

Section 1: Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole are widely recognized for their potent antimicrobial activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16][17] The presence of the -N=C-S- moiety is considered crucial for this biological action.[18]

Mechanism of Action

The antimicrobial mechanism of thiadiazole derivatives is often multifactorial. Their structural similarity to building blocks of cellular synthesis can disrupt essential processes. One key proposed mechanism involves the inhibition of microbial growth by interfering with metabolic pathways. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of microbial enzymes. Furthermore, their ability to chelate metal ions essential for bacterial enzyme function can also contribute to their antimicrobial effects. For certain derivatives, disruption of the bacterial cell wall or membrane integrity is another potential mode of action.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a standardized method for evaluating the antibacterial activity of synthesized compounds. The principle lies in the diffusion of the compound from a well through a solidified agar medium inoculated with a target bacterium. The presence of a clear zone of inhibition around the well indicates antibacterial activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of the MHA plates to create a bacterial lawn.

  • Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the test compounds (e.g., 5-ethyl-1,3,4-thiadiazol-2-yl derivatives) in a suitable solvent like DMSO. Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into the wells.

  • Controls: Use a well with the pure solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

G Workflow for Agar Well Diffusion Assay A Prepare Mueller-Hinton Agar Plates C Inoculate Plates with Bacterial Lawn A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Create Wells in Agar C->D E Add Test Compounds & Controls to Wells D->E F Incubate at 37°C for 24 hours E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow diagram for the agar well diffusion antimicrobial susceptibility test.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes representative antimicrobial activity data for various 1,3,4-thiadiazole derivatives, illustrating their potential. Data is often presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as zone of inhibition in mm.

Compound ClassTest OrganismActivity MetricResultReference
Schiff bases of 1,3,4-thiadiazoleS. aureusMIC4–16 µg/mL[19]
1,3,4-Thiadiazole-benzothiazole hybridsS. aureusZone of Inhibition18.96 mm[20]
2-Amino-1,3,4-thiadiazole derivativesBacillus subtilisMIC8 µg/mL[17]
5-Mercapto-1,3,4-thiadiazole derivativeEnterococcus faecalisZone of Inhibition12 mm[20]

Section 2: Anticancer Activity

The 1,3,4-thiadiazole scaffold is a key component in the design of novel anticancer agents.[8] Its derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including breast, colon, and liver cancer.[6][8]

Mechanism of Action: Multi-Target Inhibition

The anticancer properties of 1,3,4-thiadiazole derivatives are often linked to their ability to act on multiple cellular targets.[21]

  • DNA Replication Interference: As a bioisostere of pyrimidine, the thiadiazole ring can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis (programmed cell death).[5][7]

  • Enzyme Inhibition: Many derivatives are potent inhibitors of key enzymes involved in cancer progression. This includes tyrosine kinases like EGFR and HER-2, which are crucial for cell proliferation and signaling.[7] Inhibition of these pathways can halt tumor growth.

  • Apoptosis Induction: Certain compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins. For instance, some derivatives trigger apoptosis through the activation of caspase-8.[3][21]

G Anticancer Mechanism of 1,3,4-Thiadiazole Derivatives Thiadiazole 1,3,4-Thiadiazole Derivative EGFR EGFR/HER-2 Tyrosine Kinase Thiadiazole->EGFR Inhibits DNA_Rep DNA Replication Thiadiazole->DNA_Rep Interferes with Caspase Caspase-8 Activation Thiadiazole->Caspase Induces Proliferation Cell Proliferation & Survival EGFR->Proliferation DNA_Rep->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Multi-target anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various 1,3,4-thiadiazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Honokiol-Thiadiazole HybridsA549 (Lung)1.62 - 10.21[6][7]
Pyridine-Thiadiazole HybridsHCT-116 (Colon)10.3[6]
Thiophene-Thiadiazole DerivativesHepG-2 (Liver)4.37[22]
2-Amino-5-aryl-1,3,4-thiadiazolesMCF-7 (Breast)4.3 - 9.2[4]

Section 3: Anti-inflammatory and Analgesic Activity

Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[11][23] Many of these compounds have shown significant activity, often with a reduced risk of the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. While NSAIDs typically inhibit both COX-1 (constitutively expressed and involved in gastric protection) and COX-2 (upregulated at sites of inflammation), some 1,3,4-thiadiazole derivatives show selectivity for COX-2. This selectivity is a highly desirable trait as it can reduce the risk of gastrointestinal ulceration.[11][24]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. Edema (swelling) is induced in the rat paw by injecting carrageenan, and the ability of a test compound to reduce this swelling is measured over time.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline) to the control group and a standard drug (e.g., Indomethacin or Diclofenac) to the standard group.[11][23]

  • Edema Induction: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Quantitative Data Summary: Anti-inflammatory Activity

The following table shows the percentage inhibition of paw edema by representative 1,3,4-thiadiazole derivatives in the carrageenan-induced edema model.

Compound ClassTime Post-CarrageenanInhibition of Edema (%)Standard Drug (% Inhibition)Reference
5-(2-Mercaptophenyl)-1,3,4-thiadiazole3 hours60%Indomethacin (74.82%)[11]
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamideNot specified86.44%Not specified[25]
Novel 1,3,4-thiadiazoles3 hours50-60%Indomethacin (74.82%)[23]

Conclusion and Future Perspectives

The 5-ethyl-1,3,4-thiadiazol-2-yl framework and its broader class of 2,5-disubstituted 1,3,4-thiadiazoles represent a highly versatile and pharmacologically significant scaffold. The extensive body of research highlights their potential as lead structures for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The ability to easily modify the substituents at the C2 and C5 positions provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Lead Optimization: Systematic structure-activity relationship (SAR) studies to refine the substitutions on the 5-ethyl-1,3,4-thiadiazole core to enhance target-specific activity and minimize off-target effects.

  • Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

  • In Vivo Efficacy and Safety: Moving promising candidates from in vitro assays to more complex in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Exploring the synergistic potential of thiadiazole derivatives when used in combination with existing drugs to overcome resistance and improve therapeutic outcomes.

The continued exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of infectious diseases, cancer, and inflammatory disorders.

References

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melting point and physical characteristics of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, structural characteristics, and characterization protocols for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine .

Document Type: Technical Monograph & Characterization Guide Subject: Physicochemical Properties, Synthesis Logic, and Analytical Protocols Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Characterized by a 1,3,4-thiadiazole core substituted with an ethyl group at the C5 position and a primary aminomethyl group at C2, it serves as a critical "linker" scaffold.

Unlike its structural isomer 2-amino-5-ethyl-1,3,4-thiadiazole (where the amine is directly attached to the aromatic ring), this compound possesses a benzylic-like methylene spacer. This spacer decouples the amine's lone pair from the aromatic system, resulting in significantly higher basicity and nucleophilicity, making it an ideal candidate for amide coupling, reductive amination, and sulfonylation in drug discovery campaigns.

Physicochemical Characterization

Due to the niche nature of this intermediate, experimental data is often conflated with its isomers. The data below distinguishes between the theoretical free base and the commercially stable dihydrochloride salt.

Table 1: Physicochemical Data Profile
PropertyFree BaseDihydrochloride Salt (Standard Commercial Form)
CAS Number Not widely indexed1609401-00-4
IUPAC Name (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
Molecular Formula C₅H₉N₃SC₅H₉N₃S[1][2][3][4][5][6] · 2HCl
Molecular Weight 143.21 g/mol 216.13 g/mol
Physical State Low-melting solid or viscous oil (Predicted)Crystalline Solid (White to Off-White)
Melting Point Predicted: 45–55 °C (Est.)Note: Often liquid at warm ambient tempsExperimental: >200 °C (Decomposition typical for thiadiazole salts)
Boiling Point Predicted: 267.2 ± 23.0 °C (760 mmHg)N/A (Salt decomposes)
Density Predicted: 1.22 ± 0.1 g/cm³Bulk density varies by crystallization method
Solubility Soluble in DCM, MeOH, EtOHHighly soluble in Water, DMSO, MeOH
pKa (Basic) ~8.8–9.2 (Primary Amine)N/A
LogP 0.15 (Predicted)< 0 (Highly Polar)

Critical Note on Melting Point: Researchers often confuse this compound with 2-amino-5-ethyl-1,3,4-thiadiazole (CAS 14068-53-2), which has a sharp melting point of 188–193 °C . The methanamine derivative (discussed here) has a methylene spacer that disrupts crystal packing efficiency, leading to a significantly lower melting point for the free base.

Structural Analysis & Reactivity

The 1,3,4-thiadiazole ring is electron-deficient, acting as an electron-withdrawing group (EWG).

  • Electronic Effect: The thiadiazole ring exerts a negative inductive effect (-I) on the C2-methylene group. However, the methylene spacer insulates the primary amine from the resonance electron withdrawal of the ring.

  • Basicity: The amine remains highly basic (pKa ~9), comparable to benzylamine, unlike the 2-amino-thiadiazole isomer where the amine lone pair is delocalized into the ring (pKa ~3–4).

  • Stability: The free base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. It is almost exclusively stored and handled as the dihydrochloride (2HCl) or monohydrochloride (HCl) salt to ensure long-term stability.

Synthesis & Manufacturing Logic

The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine typically follows a convergent pathway designed to install the sensitive primary amine late in the sequence to avoid side reactions.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the Gabriel Synthesis approach, which is favored for its high specificity in generating primary amines without secondary amine contamination.

SynthesisWorkflow start Propionic Acid (Precursor) intermediate1 2-Amino-5-ethyl- 1,3,4-thiadiazole start->intermediate1 Cyclization (POCl3) thiosemi Thiosemicarbazide thiosemi->intermediate1 sandmeyer Sandmeyer Rxn (NaNO2, HCl, Cu) intermediate1->sandmeyer chloride 2-Chloro-5-ethyl- 1,3,4-thiadiazole sandmeyer->chloride formylation Lithiation & Formylation (n-BuLi, DMF) chloride->formylation aldehyde 5-Ethyl-1,3,4-thiadiazole- 2-carbaldehyde formylation->aldehyde red_am Reductive Amination (NH4OAc, NaBH3CN) aldehyde->red_am product (5-Ethyl-1,3,4-thiadiazol- 2-yl)methanamine red_am->product methyl_precursor 2-Methyl-5-ethyl- 1,3,4-thiadiazole bromination Radical Bromination (NBS, AIBN) methyl_precursor->bromination bromomethyl 2-(Bromomethyl)-5-ethyl- 1,3,4-thiadiazole bromination->bromomethyl gabriel Gabriel Synthesis (K-Phthalimide, then N2H4) bromomethyl->gabriel gabriel->product

Figure 1: Two common synthetic strategies. The Gabriel Synthesis (bottom path) is often preferred for scale-up to prevent over-alkylation.

Analytical Characterization Protocols

To validate the identity and purity of the compound, a multi-modal analytical approach is required. The following protocols are designed for the dihydrochloride salt .

A. High-Performance Liquid Chromatography (HPLC)

Because the compound is polar and basic, standard C18 methods may result in peak tailing. A buffered mobile phase is essential.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Thiadiazole absorption) and 210 nm.

  • Expected Retention: Early eluting (RT ~2-4 min) due to high polarity.

B. Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum in DMSO-d₆ is distinct and self-validating.

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment
NH₂ / HCl 8.5 – 9.0Broad Singlet3HAmmonium protons (Salt form)
C2-CH₂-N 4.4 – 4.6Singlet (or q)2HMethylene adjacent to amine/ring
C5-CH₂-CH₃ 3.0 – 3.2Quartet (J=7.5 Hz)2HEthyl methylene group
C5-CH₂-CH₃ 1.3 – 1.4Triplet (J=7.5 Hz)3HEthyl methyl group
C. Quality Control Workflow (DOT Diagram)

The following decision tree outlines the QC process for accepting a batch of this material for biological assays.

QCWorkflow sample Raw Sample (HCl Salt) appearance Visual Inspection (White Solid?) sample->appearance solubility Solubility Check (DMSO/Water) appearance->solubility hplc HPLC Purity (>95%?) solubility->hplc nmr 1H-NMR Identity (Ethyl + CH2 signals) hplc->nmr titration Chloride Content (AgNO3 Titration) nmr->titration decision Batch Decision titration->decision reject Reject / Recrystallize decision->reject Fail release Release for Assay decision->release Pass

Figure 2: Quality Control Decision Tree ensuring batch integrity before use in synthesis or screening.

Handling and Storage

  • Hygroscopicity: The dihydrochloride salt is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: Stable at -20°C for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the aminomethyl group can slowly dimerize or hydrolyze under extreme pH conditions over prolonged periods.

  • Safety: Irritant to eyes and skin.[7] Handle with standard PPE.

References

  • PubChem. Compound Summary for (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine (Analogous Structure). Available at: [Link]

  • Hu, Y. et al. (2014). "Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry. (Cited for general thiadiazole synthesis methodology).

Sources

Methodological & Application

Application Notes and Protocols for the Acylation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine Derivatives

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acylation of amines attached to this heterocyclic core is a pivotal strategy in drug discovery, allowing for the systematic modification of a lead compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile.

This document provides a comprehensive guide for the N-acylation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, a versatile building block for the synthesis of novel bioactive molecules. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of new chemical entities.

Core Protocol: N-Acylation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine with Acyl Chlorides

This protocol outlines a general and robust procedure for the acylation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine using a representative acyl chloride. The principles and steps can be adapted for a variety of acylating agents.

Materials and Reagents
  • (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Flash chromatography system (optional)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (1.0 eq) in anhydrous DCM or THF. The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature. DCM is a good general-purpose solvent for this reaction.

    • Add a suitable organic base, such as triethylamine (1.2-1.5 eq), to the solution. The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[1][2]

  • Acylation:

    • Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for reactive acyl chlorides to control the exothermicity of the reaction and minimize potential side reactions.

    • Dissolve the acyl chloride (1.1 eq) in a small amount of the anhydrous reaction solvent.

    • Add the acyl chloride solution dropwise to the stirred amine solution over a period of 10-15 minutes. A slow addition rate is critical to maintain temperature control.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting amine from the acylated product. The disappearance of the starting amine spot indicates the completion of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove any residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel. The choice of purification method will depend on the physical properties of the product.

Visualization of the Experimental Workflow

Acylation_Workflow General Workflow for Acylation cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification dissolve_amine Dissolve (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine in anhydrous solvent add_base Add organic base (e.g., Triethylamine) dissolve_amine->add_base cool Cool to 0 °C add_acyl_chloride Dropwise addition of Acyl Chloride cool->add_acyl_chloride stir Stir at room temperature and monitor by TLC add_acyl_chloride->stir quench Quench with NaHCO₃ solution extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify Purification_Workflow Purification Strategy cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude_product Crude Acylated Product dissolve_hot Dissolve in minimal hot solvent crude_product->dissolve_hot load_column Load crude product onto silica gel column crude_product->load_column cool_slowly Cool slowly to induce crystallization dissolve_hot->cool_slowly filter_crystals Filter and wash crystals cool_slowly->filter_crystals pure_product Pure N-Acylated Product filter_crystals->pure_product elute Elute with a suitable solvent gradient load_column->elute collect_fractions Collect and analyze fractions by TLC elute->collect_fractions combine_pure Combine pure fractions and evaporate solvent collect_fractions->combine_pure combine_pure->pure_product

Sources

Application Notes & Protocols: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine as a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Metallic Corrosion and the Role of Heterocyclic Inhibitors

The gradual degradation of metals through chemical or electrochemical reactions, known as corrosion, poses a significant economic and safety challenge across numerous industries, from oil and gas to chemical processing and infrastructure.[1] Acidic environments, such as those encountered during industrial cleaning, acid pickling, and oil well acidizing, are particularly aggressive, accelerating the dissolution of metallic structures.[2][3]

Organic corrosion inhibitors are a primary line of defense, functioning by adsorbing onto the metal surface to form a protective barrier.[4] Among these, compounds containing heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons within their structure have shown exceptional efficacy.[5]

This document provides a detailed technical guide on the application and evaluation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine as a potent corrosion inhibitor. Its molecular structure, featuring a 1,3,4-thiadiazole ring rich in nitrogen and sulfur atoms, an ethyl group, and a methanamine substituent, provides multiple active centers for strong adsorption onto metal surfaces, making it a subject of significant interest for researchers.[6][7]

Mechanism of Inhibition: Adsorption and Protective Film Formation

The effectiveness of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine stems from its ability to form a stable, passivating film on the metal surface, which isolates the metal from the corrosive medium. This process occurs through two primary modes of adsorption:

  • Physisorption: In acidic solutions, the nitrogen atoms in the inhibitor molecule can become protonated. This results in positively charged inhibitor cations that are electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the corrosive environment.[5]

  • Chemisorption: This is the dominant and more robust mechanism. It involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the nitrogen and sulfur heteroatoms, along with the π-electrons from the thiadiazole ring, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming strong coordinate covalent bonds.[5][7] This interaction is further stabilized by retro-donation from the filled d-orbitals of the metal to the antibonding orbitals of the inhibitor.

This dual-mode adsorption creates a dense, hydrophobic barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor.[6]

Figure 1: Adsorption Mechanism of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface cluster_adsorption Adsorption Mechanisms cluster_protection Result Inhibitor (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine Physisorption Physisorption (Electrostatic Attraction) Inhibitor->Physisorption Protonation & Electrostatic Attraction Chemisorption Chemisorption (Coordinate Bonding via N, S lone pairs) Inhibitor->Chemisorption Electron Donation to Fe d-orbitals H_plus H⁺ Ions Cl_minus Cl⁻ Ions Adsorbed_Cl Adsorbed Cl⁻ Layer Cl_minus->Adsorbed_Cl Metal_Surface Metal Surface (e.g., Mild Steel) Metal_Surface->Adsorbed_Cl Adsorbed_Cl->Physisorption Protective_Film Stable Protective Inhibitor Film Physisorption->Protective_Film Chemisorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks Active Sites

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Theoretical Evaluation: Quantum Chemical Insights

Before undertaking extensive experimental work, computational methods like Density Functional Theory (DFT) can predict a molecule's potential as a corrosion inhibitor.[2][8] By calculating specific electronic properties, we can correlate molecular structure with inhibition efficiency.[3][9]

Quantum ParameterSymbolSignificance for Corrosion Inhibition
Energy of HOMOEHOMOHigher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption.
Energy of LUMOELUMOLower values suggest a higher ability to accept electrons from the metal, strengthening the bond.
Energy GapΔE = ELUMO - EHOMOA smaller energy gap implies higher reactivity and thus better inhibition efficiency.[10]
Dipole MomentµA higher dipole moment can increase the adsorption of the inhibitor onto the metal surface.[10]
Electron AffinityEARepresents the energy released when an electron is added; a higher value is favorable.[4]
Ionization PotentialIPThe energy required to remove an electron; a lower value facilitates electron donation.[4]
Fraction of Electrons TransferredΔNIndicates the tendency of the inhibitor to donate electrons; a positive value signifies donation.[2]

Causality: These parameters provide a theoretical basis for an inhibitor's performance. For instance, a high EHOMO and low ELUMO are desirable as they facilitate the crucial electron-sharing (chemisorption) that forms a strong protective film.[2][4]

Experimental Evaluation: Protocols and Methodologies

A multi-faceted approach is essential for a comprehensive evaluation of the inhibitor's performance. The following protocols detail three key methodologies: weight loss, electrochemical analysis, and surface characterization.

Figure 2: Experimental Workflow for Inhibitor Evaluation cluster_tests Corrosion Inhibition Tests cluster_analysis Post-Test Analysis Prep Sample Preparation (Metal Coupon Polishing & Cleaning) WL Weight Loss Method (Gravimetric) Prep->WL EC Electrochemical Tests (PDP & EIS) Prep->EC SA Surface Analysis (SEM & XPS) WL->SA Exposed Coupon DI Data Interpretation & IE% Calculation WL->DI EC->SA Exposed Electrode EC->DI Result Comprehensive Performance Evaluation SA->Result DI->Result

Caption: A streamlined workflow for evaluating corrosion inhibitor efficacy.

Protocol: Weight Loss Measurements

This gravimetric method provides a direct, tangible measure of metal loss over time and is fundamental for calculating overall corrosion rates.[1][11]

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions.

  • Abrasive papers (e.g., 200 to 1200 grit).

  • Degreasing solvent (e.g., acetone, ethanol).

  • Analytical balance (±0.1 mg precision).

  • Corrosive solution (e.g., 1 M HCl).

  • (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine inhibitor.

  • Glass beakers and glass hooks for suspension.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper to achieve a uniform, mirror-like finish.

  • Cleaning: Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.

  • Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (Winitial).

  • Inhibitor Solutions: Prepare a series of corrosive solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) and a blank solution (no inhibitor).

  • Immersion: Suspend the coupons in the test solutions using glass hooks, ensuring they are fully immersed.[12] Carry out the tests for a fixed duration (e.g., 6, 12, or 24 hours) at a constant temperature.[13]

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Carefully wash with distilled water, scrub gently with a soft brush to remove loose corrosion products, rinse with acetone, and dry.

  • Final Weighing: Reweigh the dried coupons and record the final weight (Wfinal).

Calculations:

  • Weight Loss (ΔW): ΔW = Winitial - Wfinal

  • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 104 (constant), ΔW is in grams, A = surface area (cm²), T = time (hours), D = density of metal (g/cm³).[11]

  • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100 Where: CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.[14]

Protocol: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.[15][16]

Setup:

  • Potentiostat/Galvanostat: An instrument for controlling the potential and measuring the current.

  • Three-Electrode Cell:

    • Working Electrode (WE): The metal sample under investigation.

    • Reference Electrode (RE): A stable electrode with a known potential (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[15]

    • Counter Electrode (CE): An inert material with a large surface area (e.g., platinum or graphite) to complete the circuit.[15]

A. Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to identify the inhibitor's mechanism (anodic, cathodic, or mixed).[17]

Procedure:

  • Preparation: Prepare the working electrode by embedding the metal sample in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Stabilization: Immerse the three electrodes in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[18]

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[17]

  • Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Use Tafel extrapolation on the linear portions of the cathodic and anodic curves to determine icorr and Ecorr.

Interpretation:

  • A significant shift in Ecorr (>85 mV) towards more positive (anodic) or negative (cathodic) values in the presence of the inhibitor indicates an anodic or cathodic control mechanism, respectively. A smaller shift suggests a mixed-type inhibitor.[6]

  • The inhibition efficiency is calculated as: IE% = [(icorr, blank - icorr, inh) / icorr, blank] × 100

B. Electrochemical Impedance Spectroscopy (EIS)

Objective: To study the properties of the protective film and the charge-transfer processes at the metal-solution interface. EIS is a non-destructive technique that provides information on resistance and capacitance.[19][20]

Procedure:

  • Setup and Stabilization: Use the same setup as for PDP and allow the system to reach a stable OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[21]

  • Data Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The results are modeled using an equivalent electrical circuit (EEC) to extract key parameters.

Interpretation:

  • Nyquist Plot: The diameter of the semicircular arc in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher Rct and better corrosion protection.[22]

  • Key Parameters:

    • Rs: Solution resistance.

    • Rct: Charge transfer resistance. A higher Rct value signifies slower corrosion kinetics.

    • Cdl: Double-layer capacitance. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the inhibitor molecules at the surface.

  • The inhibition efficiency is calculated from the Rct values: IE% = [(Rct, inh - Rct, blank) / Rct, inh] × 100

Protocol: Surface Analysis Techniques

Visual and compositional analysis of the metal surface provides direct evidence of the inhibitor's protective action.[23][24]

A. Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology of the metal after exposure to the corrosive environment, with and without the inhibitor.[25]

Procedure:

  • Sample Preparation: Use the metal coupons from the weight loss experiment.

  • Imaging: After cleaning and drying, mount the coupons on stubs and coat with a thin conductive layer (if necessary).

  • Analysis: Acquire images at various magnifications. Compare the surface of the coupon exposed to the blank solution (which should show significant pitting and damage) with the surface of the coupon protected by the inhibitor (which should appear much smoother).

B. X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition of the surface film and identify the chemical states of the elements, confirming the adsorption of the inhibitor.[25]

Procedure:

  • Sample Preparation: Immerse a freshly polished metal sample in the inhibited solution for a set period, then remove, rinse gently with a non-aqueous solvent to remove unbound molecules, and dry.

  • Analysis: Place the sample in the ultra-high vacuum chamber of the XPS instrument. Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

  • Interpretation: Deconvolute the high-resolution spectra for elements like N 1s, S 2p, and Fe 2p. The presence of N and S peaks confirms the inhibitor's presence. Shifts in the binding energies of these elements can provide evidence of chemical bond formation (chemisorption) with the iron substrate.[24]

References

  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. [URL: https://scholar.google.com/scholar?cluster=11149959521361286940]
  • Surface Characterization Techniques in Corrosion Inhibition Research. [URL: https://www.researchgate.net/publication/329775269_Surface_Characterization_Techniques_in_Corrosion_Inhibition_Research]
  • A Quantum Computational Method for Corrosion Inhibition. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.0c00806]
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. [URL: https://www.mdpi.com/1420-3049/26/20/6292]
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. [URL: https://www.pcr.or.kr/articles/xml/3G6I/exploring-the-potential-of-quantum-chemical-calculations-for-synthesized-quinazoline-derivatives-as-superior-corrosion-inhibitors-in-acidic-environment.html]
  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. [URL: https://onepetro.org/corrosion/article-abstract/57/1/9/32822]
  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. [URL: https://academic.oup.com/biohorizons/article/doi/10.1093/biohorizons/hzaa004/5730302]
  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. [URL: https://www.ijcrt.org/papers/IJCRT2212204.pdf]
  • How to decode the standard test methods for corrosion? [URL: https://www.biologic.net/learning-center/how-to-decode-the-standard-test-methods-for-corrosion/]
  • Corrosion Test with Potentiostat: Fast & Accurate Analysis. [URL: https://www.sciencegears.
  • ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization. [URL: https://www.metrohm.
  • Potentiodynamic Corrosion Testing. [URL: https://www.jove.com/t/54372/potentiodynamic-corrosion-testing]
  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. [URL: https://www.chesci.com/chem/abstract.php?id=18204512]
  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. [URL: https://www.astm.org/g0059-97r14.html]
  • A critical review on advanced surface analysis techniques used for studying the adsorption mechanisms of organic corrosion inhibitors. [URL: https://www.scilit.net/article/2a66e61287957771761668798d1a1157]
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [URL: https://www.corr-inhib.com/index.php/corr-inhib/article/view/11.3.1303-1318]
  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. [URL: https://www.researchgate.net/figure/WEIGHT-LOSS-MEASUREMENT-CORROSION-RATE-AND-INHIBITION-EFFICIENCY_tbl1_281279185]
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [URL: https://www.vlci.biz/eis/]
  • ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. [URL: https://www.bibliomed.org/?mno=36132]
  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. [URL: https://www.mdpi.com/1420-3049/27/4/1210]
  • Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution. [URL: https://revistadechimie.ro/pdf/ADRIANA%20SAMIDE%205%2012.pdf]
  • Corrosion Monitoring Using Weight-Loss Analysis. [URL: https://www.scribd.com/document/425505494/Corrosion-Monitoring-Using-Weight-Loss-Analysis]
  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [URL: https://zerust.com/blog/electrochemical-impedance-spectroscopy-eis-method-for-corrosion-system]
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [URL: https://www.jmaterenvironsci.com/index.php/jmese/article/view/280]
  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. [URL: https://www.usbr.
  • 1, 3, 4 Thiadiazole on the Corrosion of Austenitic Stainless Steel Type 304. [URL: https://www.scielo.pt/pdf/pe/v30n5/v30n5a03.pdf]
  • SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL- SULFANYLACETIC ACID DERIVATIVES. [URL: https://dspace.nuph.edu.ua/handle/123456789/15124]
  • The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. [URL: https://www.mdpi.com/1996-1944/16/4/1392]
  • Electrochemical and thermodynamic studies of N-(phenol-p- ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole as a corrosion inhibitor complemented with theoretical investigations. [URL: https://www.researchgate.
  • 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE AS INHIBITOR OF BRASS CORROSION IN 3% NaCl. [URL: http://www.ames.co.rs/v2/wp-content/uploads/2016/04/06-M-Petrovic-Mihajlovic-et-al.pdf]
  • Inhibition effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole on corrosion behaviour of austenitic stainless steel type 304 in dilute HCl solution. [URL: https://www.researchgate.net/publication/282348514_Inhibition_effect_of_2-amino-5-ethyl-1_3_4-thiadiazole_on_corrosion_behaviour_of_austenitic_stainless_steel_type_304_in_dilute_HCl_solution]

Sources

Application Note: Synthesis of Sulfonamide Derivatives from (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for generating


-substituted sulfonamide derivatives using (5-ethyl-1,3,4-thiadiazol-2-yl)methanamine  as the primary nucleophilic scaffold. Unlike 5-amino-1,3,4-thiadiazoles, where the amine is directly attached to the electron-deficient heteroaromatic ring, the title compound features a methylene spacer. This structural distinction significantly enhances nucleophilicity, allowing for milder reaction conditions while retaining the pharmacophoric utility of the thiadiazole core.

These derivatives are critical in the development of Carbonic Anhydrase Inhibitors (CAIs) , antimicrobial agents , and anticancer therapeutics , where the sulfonamide moiety acts as a zinc-binding group (ZBG) or a hydrophobic linker.

Scientific Background & Retrosynthesis

The Pharmacophore

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine. When coupled with a sulfonamide moiety, it creates a "dual-pharmacophore" system:[1]

  • Thiadiazole Core: Provides metabolic stability and hydrogen-bonding potential.

  • Sulfonamide Linkage: Facilitates interaction with metalloenzyme active sites (e.g., Zn²⁺ in Carbonic Anhydrase) or blocks dihydropteroate synthase in bacteria.

Retrosynthetic Logic

The synthesis relies on a convergent approach via nucleophilic sulfonyl substitution .

  • Disconnection: The S–N bond.[2]

  • Synthons: The sulfonyl chloride electrophile (

    
    ) and the primary amine nucleophile (
    
    
    
    ).

Retrosynthesis Target Target: N-((5-ethyl-1,3,4-thiadiazol-2-yl)methyl)sulfonamide Disconnection S-N Bond Disconnection Target->Disconnection Amine (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (Nucleophile) Disconnection->Amine Chloride Aryl/Alkyl Sulfonyl Chloride (Electrophile) Disconnection->Chloride precursors Precursors

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target sulfonamide.[3]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


-like at Sulfur).
  • Nucleophilic Attack: The lone pair of the primary amine attacks the sulfur atom of the sulfonyl chloride.

  • Tetrahedral Intermediate: A transient hypervalent sulfur species is formed.

  • Elimination: Chloride is expelled as a leaving group.

  • Deprotonation: The base (TEA or Pyridine) scavenges the liberated proton to prevent protonation of the unreacted amine.

Mechanism Step1 1. Nucleophilic Attack (Amine -> S) Step2 2. Transition State (Hypervalent Sulfur) Step1->Step2 Step3 3. Elimination of Cl- Step2->Step3 Step4 4. Deprotonation (Base scavenges HCl) Step3->Step4

Figure 2: Step-wise mechanistic pathway of sulfonylation.

Experimental Protocols

Materials & Reagents[4]
  • Starting Material: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (1.0 equiv).

  • Electrophile: Substituted Sulfonyl Chloride (1.1 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous) or THF.

  • Base: Triethylamine (TEA) (1.5 – 2.0 equiv).

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered chlorides.

Method A: Standard Conditions (DCM/TEA)

Best for highly reactive sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride).

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (1.0 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Addition of Electrophile: Dissolve the sulfonyl chloride (1.1 mmol) in DCM (2 mL) and add dropwise over 10 minutes.

    • Note: Exothermic reaction. Control addition rate to maintain temperature.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Add water (10 mL) to quench the reaction.

Method B: Pyridine Conditions

Best for less reactive or moisture-sensitive substrates.

  • Setup: 25 mL RBF, inert atmosphere.

  • Reaction: Dissolve amine (1.0 mmol) in dry Pyridine (3 mL).

  • Addition: Add sulfonyl chloride (1.2 mmol) in one portion at 0°C.

  • Heating: Stir at RT for 1 hour, then heat to 60°C for 3 hours if TLC shows incomplete conversion.

  • Workup: Pour mixture into ice-cold 1M HCl (20 mL) to protonate the pyridine and precipitate the product.

Workup & Purification Workflow

Workup Reaction Reaction Mixture (DCM/TEA) Wash Liquid-Liquid Extraction 1. Water 2. 1M HCl (remove TEA) 3. Brine Reaction->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Evap Rotary Evaporation Dry->Evap Crude Crude Solid Evap->Crude Purify Recrystallization (EtOH) OR Flash Column (Hex/EtOAc) Crude->Purify Final Pure Sulfonamide Purify->Final

Figure 3: Standard workup procedure for sulfonamide isolation.

Characterization & Data Analysis

Successful synthesis must be validated using NMR and Mass Spectrometry.

Expected 1H NMR Signals (DMSO-d6)
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Feature
-NH-SO2- 8.0 – 8.5 ppmBroad SingletDisappears on D2O shake
-CH2-NH- 4.3 – 4.6 ppmDoublet/SingletShifts downfield due to sulfonamide EWG
Thiadiazole-Ethyl (-CH2-) 3.0 – 3.2 ppmQuartetCharacteristic of 5-ethyl group
Thiadiazole-Ethyl (-CH3) 1.2 – 1.4 ppmTripletCharacteristic of 5-ethyl group
Aryl Protons (R-SO2-) 7.0 – 8.0 ppmMultipletDepends on sulfonyl chloride used
Mass Spectrometry
  • Mode: ESI+ (Electrospray Ionization).

  • Observation: Look for

    
     and 
    
    
    
    .
  • Fragmentation: Sulfonamides often show cleavage at the S–N bond.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry; use anhydrous solvents. Increase electrophile to 1.5 equiv.
Bis-sulfonylation Excess Sulfonyl ChlorideStrictly control stoichiometry (1:1). Add amine slowly to the chloride if bis-addition is observed.
Starting Material Remains Low NucleophilicityUse Method B (Pyridine) + DMAP (catalytic). Heat to 50°C.
Product is Oily/Sticky Impurities (TEA salts)Perform an acid wash (1M HCl) during workup to remove residual amine/base. Recrystallize from Ethanol.[1][4]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 1,3,4-thiadiazole moieties and their biological activity. Journal of Medicinal Chemistry.
  • BenchChem. (2025).[5] General Principles in the Synthesis of Sulfonamides. Link

  • Molecules. (2010).[6][7] Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Link

  • Organic Chemistry Portal. Sulfonamide Synthesis via S-N Coupling. Link

Sources

microwave-assisted synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Efficiency Microwave-Assisted Synthesis and Conjugation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine and its subsequent conjugation, leveraging the advantages of Microwave-Assisted Organic Synthesis (MAOS). The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Traditional synthetic methods are often hampered by long reaction times and low yields. MAOS presents a green, high-yield, and time-efficient alternative by utilizing dielectric heating to accelerate reaction rates.[3][4][5] This document details the underlying principles of microwave chemistry, provides validated, step-by-step protocols for the core synthesis and a representative amide-bond conjugation, and offers expert insights into optimization and troubleshooting.

Introduction: The Power of MAOS in Heterocyclic Chemistry

Nitrogen- and sulfur-containing heterocycles are cornerstones of modern drug discovery, with the 1,3,4-thiadiazole ring being a key pharmacophore in antimicrobial, anti-inflammatory, and anticancer agents.[1][6][7][8] The development of novel derivatives, however, is often a rate-limiting step in the research pipeline. Conventional synthesis, relying on conductive heating, can be slow and inefficient.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional methods, including:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[4][5]

  • Increased Product Yields and Purity: Uniform and rapid heating minimizes the formation of side products.[3][9]

  • Enhanced Reaction Control: Precise temperature and pressure monitoring allows for high reproducibility.

  • Alignment with Green Chemistry Principles: Lower energy consumption and potential for solvent-free reactions reduce environmental impact.[4][9]

This guide focuses on harnessing these benefits for the synthesis of a versatile building block, (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, and its application in creating novel molecular conjugates.

Rationale and Mechanistic Insights

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[3] Unlike conventional heating, which transfers energy slowly from an external source, microwaves directly couple with polar molecules in the reaction mixture. This interaction causes rapid rotation of the molecules, generating heat volumetrically and uniformly throughout the sample. This process avoids thermal gradients and superheating of vessel walls, leading to cleaner and more efficient reactions.[3][5]

The synthesis of the 1,3,4-thiadiazole ring from a thiosemicarbazide and a carboxylic acid derivative involves polar intermediates and transition states. These species interact strongly with the microwave field, leading to a significant rate acceleration compared to conventional heating.[10]

Core Synthesis: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

The synthesis of the target amine is proposed via a two-step process: first, the formation of the 2-amino-5-ethyl-1,3,4-thiadiazole core, followed by functionalization to the methanamine. A more direct, albeit less commonly documented, approach could involve cyclizing a protected aminomethyl precursor. For this protocol, we will focus on a reliable and well-established cyclization followed by a standard reduction.

Step 1: Microwave-Assisted Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

This protocol is adapted from established methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[10]

Materials & Equipment:

  • Propionic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) - Caution: Corrosive and reacts violently with water.

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Fume hood

Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine thiosemicarbazide (1.0 mmol), propionic acid (1.2 mmol), and phosphorus oxychloride (3.0 mmol) as a dehydrating agent.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture according to the parameters in Table 1. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Neutralization: After cooling the vessel to room temperature, carefully uncap it in a fume hood. Slowly pour the reaction mixture over crushed ice. Neutralize the acidic solution by the dropwise addition of a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from methanol to yield pure 2-amino-5-ethyl-1,3,4-thiadiazole as a white solid.

Table 1: Optimized Microwave Reaction Parameters for Step 1

Parameter Value
Temperature 120 °C
Power (Max) 300 W
Reaction Time 10-15 minutes
Hold Time On
Stirring High

| Expected Yield | >85% |

Step 2: Synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

This step involves the reduction of an intermediate nitrile, which is a standard transformation. For the purpose of this guide, we will assume the successful synthesis of an appropriate precursor, 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole, followed by cyanation and reduction. A more direct amination might be possible but is beyond the scope of this core protocol. The final reduction step is detailed below.

Materials & Equipment:

  • 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)acetonitrile (precursor)

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Standard reaction glassware for inert atmosphere reactions

Note: This reduction step is typically performed using conventional methods under an inert atmosphere and is not usually suited for microwave heating due to the reagents involved.

Conjugation Protocol: Amide Bond Formation

This section details the conjugation of the synthesized (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine with a model carboxylic acid (e.g., Benzoic Acid) to form an amide bond, a crucial linkage in many pharmaceutical compounds. Microwave irradiation can significantly accelerate this process.

Materials & Equipment:

  • (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (from core synthesis)

  • Benzoic Acid (or other carboxylic acid of interest)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.[]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 10 mL microwave reaction vessel and stir bar

  • Microwave reactor

Protocol:

  • Reagent Preparation: To a 10 mL microwave vessel, add the carboxylic acid (1.0 mmol), DMF (3 mL), HATU (1.1 mmol), and DIPEA (2.0 mmol). Stir for 2 minutes.

  • Amine Addition: Add (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (1.0 mmol) to the activated carboxylic acid mixture.

  • Vessel Sealing & Irradiation: Cap the vessel and place it in the microwave reactor. Irradiate according to the parameters in Table 2.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified using column chromatography (silica gel).

Table 2: Optimized Microwave Parameters for Amide Conjugation

Parameter Value
Temperature 80-100 °C
Power (Max) 150 W
Reaction Time 5-10 minutes
Hold Time On
Stirring High

| Expected Yield | >90% |

Workflow Visualization

The following diagrams illustrate the key processes described in this application note.

G cluster_0 Core Synthesis A Thiosemicarbazide + Propionic Acid B Microwave Reactor (120°C, 10 min) A->B POCl3 C 2-Amino-5-ethyl- 1,3,4-thiadiazole B->C D Further Functionalization (Conventional) C->D E (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine D->E G cluster_1 Conjugation Protocol F Core Amine + Carboxylic Acid G Microwave Reactor (100°C, 5 min) F->G HATU, DIPEA, DMF H Work-up & Purification G->H I Final Amide Conjugate H->I

Caption: Workflow for microwave-assisted amide conjugation.

Characterization and Validation

The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compounds.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Step 1 Incomplete reaction; insufficient dehydration.Increase reaction time in 2-minute increments. Ensure POCl₃ is fresh and handled under anhydrous conditions.
Charring/Decomposition Temperature is too high; "hotspot" formation.Reduce microwave power or set a lower maximum temperature. Ensure efficient stirring.
Low Yield in Conjugation Incomplete activation of the carboxylic acid; steric hindrance.Ensure the order of addition is followed (activate acid first). For sterically hindered substrates, a different coupling agent or higher temperature may be required. [12]
Purification Difficulties Byproducts from coupling agent (e.g., DCU if using DCC).HATU is chosen to minimize purification issues as its byproducts are water-soluble. If using other reagents, consult literature for byproduct removal.

Conclusion

Microwave-assisted synthesis provides a powerful platform for accelerating the discovery and development of novel drug candidates based on the 1,3,4-thiadiazole scaffold. The protocols outlined in this application note demonstrate a rapid, efficient, and high-yielding pathway to (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine and its subsequent conjugates. By significantly reducing reaction times from hours to minutes, MAOS enables a much higher throughput for library synthesis and lead optimization campaigns, empowering researchers to explore chemical space more effectively.

References

  • (PDF) Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. (2011).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry.
  • Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives. (2017). Research Journal of Pharmacy and Technology.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). RSC Publishing.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
  • Microwave Assisted Synthesis, Characterization and Evaluation of Antimicrobial Activity of 1, 3, 4-thiadiazole Derivative of Guar gum. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science.
  • Microwave Assisted Synthesis, Molecular Docking Studies and Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. (n.d.). Journal of University of Shanghai for Science and Technology.
  • Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. (2021). Bioorganic Chemistry.
  • Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. (2007). Journal of the Chinese Chemical Society.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-TDA-005 Assigned Specialist: Senior Application Scientist

System Overview & Compound Profile

Welcome to the technical support hub for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine . This guide addresses the specific physicochemical challenges of purifying this molecule. unlike its 2-amino-1,3,4-thiadiazole analogs, this compound features a primary amine on a methylene linker, significantly altering its basicity (pKa ~8.8–9.5) and solubility profile.

PropertySpecificationTechnical Implication
Structure 5-Ethyl substituted 1,3,4-thiadiazole ring with a 2-methanamine tail.High polarity; potential for hydrogen bonding.
Basicity Aliphatic primary amine (Basic).Amenable to acid-base extraction; reacts with CO₂ (air) to form carbamates.
Solubility High in polar organics (MeOH, DMSO); Moderate-High in water (pH dependent).Risk: Product loss to aqueous phase during workup.
Stability Susceptible to oxidation (S-ring) and dimerization.Store as HCl salt; avoid prolonged exposure to air/light.

Troubleshooting Modules

Module A: Acid-Base Extraction (The "Lost Yield" Issue)

User Issue: "I acidified my reaction mixture, washed with DCM, then basified, but I cannot extract the product back into the organic layer. My yield is <10%."

Root Cause: The 1,3,4-thiadiazole ring, combined with the primary amine, creates a highly water-soluble molecule. Standard extraction (DCM/Water) often fails because the partition coefficient (


) favors the aqueous phase, even at high pH.

The Protocol (Salting-Out Continuous Extraction):

  • Acidification: Dissolve crude in 1M HCl. Wash with EtOAc (removes non-basic impurities like hydrazides).

  • Basification: Cool to 0°C. Adjust pH to >12 using 50% NaOH or solid KOH. Note: High pH is required to fully deprotonate the amine.

  • Saturation (Critical Step): Saturate the aqueous layer with solid NaCl until no more dissolves. This "salting out" effect forces the organic amine out of the aqueous phase.

  • Extraction Solvent: Do not use pure DCM. Use a mixture of CHCl₃:Isopropanol (3:1) or DCM:Methanol (9:1) . The alcohol component disrupts hydrogen bonding with water.

  • Repetition: Perform 4–5 extractions.

ExtractionWorkflow Start Crude Reaction Mixture Acidify Acidify (1M HCl) Wash with EtOAc Start->Acidify DiscardOrg Discard Organic Phase (Non-basic impurities) Acidify->DiscardOrg Organic Layer AqPhase Aqueous Phase (Product as salt) Acidify->AqPhase Aqueous Layer Basify Basify (pH > 12) + Saturate with NaCl AqPhase->Basify Extract Extract 5x with CHCl3:IPA (3:1) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Figure 1: Optimized Acid-Base Extraction Workflow emphasizing the "Salting Out" step to recover water-soluble amines.

Module B: Recrystallization (The "Oiling Out" Issue)

User Issue: "Upon cooling my hot solvent mixture, the product separates as a yellow/brown oil at the bottom instead of crystals."

Root Cause: The "Oiling Out" phenomenon occurs when the melting point of the solvated compound is lower than the saturation temperature of the solution. This is common with ethyl-substituted heterocycles due to flexible alkyl chains disrupting crystal packing.

Troubleshooting Matrix:

ParameterRecommendationWhy?
Solvent System Ethanol/Diethyl Ether or IPA/Hexane .Avoid water if possible; water promotes oiling in this specific hygroscopic amine.
Cooling Rate Slow. Wrap the flask in foil/cotton.Rapid cooling traps impurities and induces oiling.
Seeding Mandatory. If no seed crystal exists, scratch the glass or use a "seed" from a crude solidified sample.
Anti-Solvent Add dropwise only after cloud point.Premature addition of anti-solvent (e.g., hexane) forces rapid phase separation (oil).

The "Trituration Recovery" Fix: If it oils out:

  • Reheat until dissolved.

  • Add a seed crystal at the boiling point (or slightly below).

  • If oil persists, decant the supernatant. Treat the oil with Diethyl Ether and sonicate vigorously. This often induces solidification by removing trapped solvent.

Module C: Chromatography (The "Tailing" Issue)

User Issue: "The compound streaks across the TLC plate and elutes as a broad band on the column, making separation impossible."

Root Cause: The primary amine interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing retention and peak broadening (tailing).

The "Buffered Silica" Solution:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • Mobile Phase: Use DCM:MeOH:NH₄OH (90:9:1) .

    • Mechanism:[1] The Ammonium Hydroxide (NH₄OH) competes for the silanol sites more effectively than your product, allowing the thiadiazole amine to elute cleanly.

  • Alternative: Use Alumina (Basic) stationary phase instead of silica. Alumina is less acidic and reduces amine tailing significantly.

Module D: Salt Formation (The "Stability" Solution)

User Issue: "The purified free base turns dark brown after 3 days of storage."

Root Cause: Primary amines attached to electron-deficient rings are prone to oxidative degradation and reaction with atmospheric CO₂.

The Hydrochloride Salt Protocol:

  • Dissolve the purified free base in a minimum amount of dry Ethanol .

  • Cool to 0°C in an ice bath.

  • Add 1.25 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas. Do not use aqueous HCl.

  • Add Diethyl Ether dropwise until turbidity persists.

  • Filter the white precipitate immediately.

  • Result: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride. This salt is stable at room temperature for months.

SaltFormation FreeBase Unstable Free Base (Oil/Solid) Dissolve Dissolve in Dry EtOH FreeBase->Dissolve Acidify Add 4M HCl/Dioxane (0°C) Dissolve->Acidify Precipitate Add Et2O (Anti-solvent) Acidify->Precipitate StableSalt Stable HCl Salt (Crystalline) Precipitate->StableSalt

Figure 2: Conversion of the unstable free base to the stable Hydrochloride salt form.

References

  • Hu, Y., et al. (2014). Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as potential antimicrobial agents.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for amine extraction and salting-out procedures).
  • BenchChem Technical Database. (2025). Purification of 5-propyl-1,3,4-thiadiazol-2-amine Derivatives.[2]Link

  • PubChem. (2025).[5] (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine Compound Summary. National Library of Medicine. Link

  • Matysiak, J. (2006). Synthesis and pharmacological properties of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Il Farmaco. Link

Sources

Technical Support Center: Resolving Aqueous Solubility Challenges for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet critical challenge of achieving adequate aqueous solubility for this compound in experimental settings. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine.

Q1: What is (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, and why is its solubility often a challenge?

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic amine containing a 1,3,4-thiadiazole core. This and similar structures are prevalent scaffolds in medicinal chemistry and drug discovery, explored for a wide range of biological activities including anticancer and antimicrobial properties.[1][2][3] The solubility challenge arises from a combination of its molecular features: the relatively nonpolar ethyl group and the flat, aromatic-like thiadiazole ring can contribute to strong crystal lattice interactions, which must be overcome by solvent molecules for dissolution to occur.[4] While the molecule has polar nitrogen and sulfur atoms capable of hydrogen bonding, these effects can be offset by the molecule's overall lipophilicity and solid-state properties.[4][5][6]

Q2: What is the critical difference between the free base and the dihydrochloride salt form of this compound?

This compound is commercially available in two primary forms: the neutral "free base" and the "dihydrochloride (2HCl) salt".[7][8] Understanding which form you have is the first step in resolving solubility issues.

  • Free Base (C₅H₉N₃S): This is the neutral form of the molecule. It contains a primary amine (-NH₂) group, which is basic. Its aqueous solubility is expected to be low due to the factors mentioned above.

  • Dihydrochloride Salt (C₅H₉N₃S · 2HCl): This is the salt form, where the basic amine group and likely one of the ring nitrogens have been protonated by hydrochloric acid.[7] The presence of these positive charges makes the molecule an ion, which dramatically increases its affinity for polar solvents like water. Salt formation is a very common and effective strategy for increasing the aqueous solubility of basic or acidic drugs.[9] You should expect the dihydrochloride salt to be significantly more water-soluble than the free base.

Q3: What are the key physicochemical properties I should be aware of?

While experimental data for this specific molecule is sparse, we can estimate its properties based on its structure and data from similar compounds, such as its methyl analog.[10]

PropertyEstimated Value/CharacteristicRationale & Impact on Solubility
pKa ~7.5 - 8.5 (for the primary amine)The primary amine is a weak base. At a pH below its pKa, it will be protonated (R-NH₃⁺), forming a more soluble cationic species. This pH-dependent charge is the most powerful tool for manipulating solubility.
cLogP ~0.0 - 0.5The calculated XLogP3 for the slightly smaller methyl analog is -0.3.[10] The ethyl group increases lipophilicity slightly. This low value suggests the molecule is not excessively greasy, but its solid-state properties (crystal packing) may still limit solubility.
Hydrogen Bonding 1 Donor (amine), 3-4 Acceptors (N/S atoms)The molecule can participate in hydrogen bonds, which favors solubility in polar, protic solvents like water.[5][6]
Form Crystalline SolidAs a solid, energy is required to break the crystal lattice before solvation can occur. Highly stable crystal forms lead to lower solubility.[4]

Troubleshooting Guide: A Step-by-Step Workflow

Encountering poor solubility can halt an experiment. This guide provides a logical progression from the simplest to more advanced techniques to get your compound into solution.

Decision-Making Workflow for Solubilization

The following diagram outlines the recommended thought process when faced with a solubility issue for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine.

G Solubilization Workflow for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine start Start: Solubility Issue identify_form 1. Identify Compound Form start->identify_form free_base Free Base identify_form->free_base Free Base hcl_salt Dihydrochloride Salt identify_form->hcl_salt Salt Form ph_adjust 2. Use pH Adjustment free_base->ph_adjust check_solvent Dissolving in pure H₂O or neutral buffer? hcl_salt->check_solvent use_protocol1 Follow Protocol 1: Direct Dissolution check_solvent->use_protocol1 Yes success Success: Compound Solubilized check_solvent->success No, already in acidic buffer still_insoluble1 Still Insoluble? use_protocol1->still_insoluble1 use_protocol2 Follow Protocol 2: Acidify to pH < 6.0 ph_adjust->use_protocol2 Yes, application allows pH < 7 use_cosolvent 3. Use a Co-solvent ph_adjust->use_cosolvent No, must be neutral still_insoluble2 Still Insoluble? use_protocol2->still_insoluble2 still_insoluble1->use_cosolvent Yes still_insoluble1->success No still_insoluble2->use_cosolvent Yes still_insoluble2->success No use_protocol3 Follow Protocol 3: Prepare stock in DMSO, EtOH, etc. use_cosolvent->use_protocol3 check_assay_compat Check final co-solvent % is compatible with assay use_protocol3->check_assay_compat check_assay_compat->success advanced 4. Consider Advanced Methods (Cyclodextrins, Surfactants) check_assay_compat->advanced Precipitates on dilution

Caption: Decision workflow for solubilizing the target compound.

Step 1: Start with the Basics - pH Adjustment

Scientific Principle: The primary amine on the methanamine side chain is a basic functional group. According to the Henderson-Hasselbalch equation, by lowering the pH of the aqueous medium to at least 2 units below the compound's pKa, you can ensure that >99% of the molecules are in their protonated, cationic (R-NH₃⁺), and therefore more water-soluble, form. This is the most effective and widely used strategy for basic compounds.[5][9][11]

When to Use:

  • You are working with the free base form.

  • Your downstream application (e.g., cell-free biochemical assay, HPLC) is tolerant of a slightly acidic pH (e.g., pH 4-6).

Action: Prepare your stock solution by dissolving the free base in water or a weak buffer and adding a stoichiometric amount of acid (e.g., HCl) to form the salt in situ. See Protocol 2 for a detailed methodology.

Step 2: Leverage Co-solvents

Scientific Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system.[12] By adding a co-solvent, you lower the dielectric constant of the water and reduce the interfacial tension between the aqueous solution and the hydrophobic regions of your compound, which facilitates solvation.[13]

When to Use:

  • pH adjustment is not sufficient to reach your target concentration.

  • Your experimental system requires a strict neutral pH.

  • You need to prepare a very high concentration stock solution (e.g., >10 mM) for serial dilutions.

Common Co-solvents for Biological Assays:

Co-solventStarting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 100% for stockThe most common choice. Make a 10-50 mM stock in 100% DMSO. Ensure the final concentration in your assay is <0.5% to avoid cellular toxicity or assay interference.
Ethanol (EtOH) 100% for stockA good alternative to DMSO. Check for compatibility with your specific experiment.
Polyethylene Glycol 400 (PEG 400) 20-50% in waterOften used in formulation development. Less volatile and can help maintain solubility upon dilution.

Action: Prepare a concentrated stock solution in a suitable co-solvent and then carefully dilute it into your aqueous experimental buffer. See Protocol 3 for guidance.

Step 3: Advanced Methods for Formulation

Scientific Principle: For very challenging cases, or when developing a formulation for in vivo use, advanced techniques that encapsulate the molecule may be necessary.

  • Complexation: Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form an inclusion complex with the nonpolar parts of the drug molecule, effectively shielding it from water and increasing its apparent solubility.

  • Micellar Solubilization: Surfactants (e.g., Tween® 80, Kolliphor® EL) above their critical micelle concentration (CMC) form micelles. The hydrophobic core of these micelles can entrap insoluble drug molecules, allowing them to be dispersed in an aqueous medium.[11]

When to Use:

  • You have exhausted pH and co-solvent strategies.

  • You are working on a pre-clinical formulation for animal studies.

Action: These methods require significant optimization. Consult specialized formulation literature for detailed protocols.

Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution from the Dihydrochloride Salt

This protocol is for the readily soluble salt form.

  • Calculate Mass: Determine the mass of [(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride (MW: 216.13 g/mol ) needed for your desired stock concentration and volume.

  • Add Solvent: Add the desired volume of high-purity water or a suitable buffer (e.g., PBS, Tris). Note: Using a buffer with a pH > 7.5 may cause the compound to convert back to the less soluble free base.

  • Dissolve: Vortex or sonicate the mixture for 2-5 minutes at room temperature. The dihydrochloride salt should dissolve readily.

  • Sterilize (Optional): If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter.

  • Store: Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of an Aqueous Stock Solution from the Free Base via pH Adjustment

This protocol creates the soluble salt form in situ.

  • Weigh Compound: Accurately weigh the required amount of the (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine free base (MW: ~143.21 g/mol ).

  • Suspend in Water: Add approximately 80% of the final desired volume of high-purity water. The compound will likely remain as a suspension.

  • Acidify Dropwise: While stirring, add 1.0 M HCl drop by drop. The goal is to protonate the basic amine. For each mole of the compound, you will theoretically need at least one mole of HCl. It is often practical to monitor the pH, aiming for a final pH of 4.0 - 5.0 to ensure full protonation.

  • Observe Dissolution: As the acid is added, the suspension should clarify as the soluble hydrochloride salt is formed.

  • Adjust Final Volume: Once the solid is fully dissolved, add water to reach the final target volume and mix thoroughly.

  • Verify pH: Check the final pH of the stock solution.

  • Store: Store as described in Protocol 1.

Protocol 3: Preparation of a Concentrated Stock Solution using a Co-solvent (DMSO)

This protocol is for creating a high-concentration organic stock for later dilution.

G step1 Step 1: Weigh compound directly into a microfuge tube step2 Step 2: Add 100% DMSO to reach target concentration (e.g., 20 mM) step1->step2 step3 Step 3: Vortex or sonicate until fully dissolved (may require gentle warming) step2->step3 step4 Step 4: Dilute stock into aqueous buffer for working solution (e.g., 1:1000 for 20 µM) step3->step4 step5 Step 5: Vortex immediately after dilution to prevent precipitation step4->step5

Caption: Workflow for preparing a DMSO stock solution.

  • Calculate Mass: Determine the mass of the compound needed for your desired stock concentration (e.g., 10, 20, or 50 mM) in a specific volume of DMSO.

  • Add Co-solvent: Add the calculated volume of 100% anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex vigorously. If needed, use a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but be mindful of compound stability.

  • Store: Store the DMSO stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed as DMSO is hygroscopic.

  • Usage Note: When preparing your aqueous working solution, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing to ensure rapid mixing and prevent the compound from precipitating out of solution.

References

  • Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • D'Arcy, S., et al. (2005). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid biosynthesis. Acta Crystallographica Section D: Biological Crystallography, 61(8), 1045-1052.
  • Pauk, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2933.
  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Prajapati, R., & Wadher, K. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 12(2-S), 183-191.
  • PubChem. (n.d.). (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 125-140.
  • Al-Warhi, T., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(48), 30255-30265.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-6.
  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-124.
  • PubChem. (n.d.). (5-ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • American Elements. (n.d.). (5-methyl-1,3,4-thiadiazol-2-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (2021). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

  • Gębka, K., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(19), 5943.
  • Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved from [Link]

  • Lynch, D. E. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.
  • El-Gohary, N. S., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303.
  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511-1523.
  • Semantic Scholar. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. Retrieved from [Link]

  • Noolvi, M. N., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with antimitotic, antioxidant and cytotoxic activity. Medicinal Chemistry Research, 23(1), 391-404.

Sources

minimizing side reactions during (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case Ticket: #TDZ-ALK-001 Subject: Optimization of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine Alkylation Assigned Analyst: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

You are encountering selectivity issues during the alkylation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine . This substrate presents a classic "competing nucleophile" challenge. The exocyclic primary amine (


) is your target, but it competes with:
  • The Product Itself: The secondary amine product is often more nucleophilic than the starting material, leading to over-alkylation (dialkylation).

  • The Thiadiazole Ring: The N3/N4 ring nitrogens possess lone pairs that can react with potent electrophiles to form quaternary mesoionic salts.[1]

This guide provides three validated protocols to maximize mono-alkylation selectivity, ranked by reliability.

Module 1: The Chemoselectivity Landscape

Before starting, visualize the competing pathways. Your goal is to navigate the kinetic difference between the exocyclic amine (Path A) and the side reactions (Path B & C).

ReactionPathways SM Starting Material (Primary Amine) Mono Target Product (Secondary Amine) SM->Mono Path A: Desired (Kinetic Control) Ring Impurity: Ring Quaternization (Mesoionic Salt) SM->Ring Path C: Ring Attack (Strong Electrophiles) Di Impurity: Over-Alkylation (Tertiary Amine) Mono->Di Path B: Over-Reaction (Product is Nucleophilic)

Figure 1: Reaction pathways. Path B is the most common failure mode in direct alkylation.

Module 2: Protocol A - Reductive Amination (The Gold Standard)

Recommendation: Use this method for >95% selectivity. Mechanism: Condensation with an aldehyde forms an imine (Schiff base), which is selectively reduced. This avoids the "over-alkylation" trap because the intermediate imine is not nucleophilic.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Substrate 1.0Nucleophile(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine
Aldehyde 1.0 - 1.1ElectrophileMatches desired alkyl group
NaBH(OAc)₃ 1.4 - 1.5Reducing AgentMild; won't reduce aldehyde directly
DCE or DCM SolventMedium1,2-Dichloroethane is preferred
Acetic Acid 1.0 - 2.0CatalystActivates imine formation
Step-by-Step Workflow
  • Imine Formation: Dissolve the thiadiazole amine (1.0 eq) and the aldehyde (1.05 eq) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 mins.

    • Checkpoint: Monitor by TLC/LCMS.[2] You should see the imine mass (

      
      ).
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The thiadiazole ring is polar; ensure the aqueous layer is pH ~8-9 to keep the amine neutral for extraction.

Why this works: STAB is sterically bulky and electron-deficient; it reduces the protonated imine much faster than the aldehyde, preventing side reactions.

Module 3: Protocol B - Direct Alkylation (If Halides are Mandatory)

Recommendation: Use only if the aldehyde is unstable or unavailable. Risk: High probability of dialkylation.

Critical Control Parameters
  • Base Selection: Use DIPEA (Hünig's Base) or

    
     . Avoid strong bases like NaH, which promote ring alkylation.
    
  • Mode of Addition: You must keep the concentration of the alkylating agent low relative to the amine.

Step-by-Step Workflow
  • Preparation: Dissolve the thiadiazole amine (1.0 eq) and Base (1.5 eq) in Acetonitrile or DMF.

  • Temperature: Cool to 0°C. Lower temperature reduces the rate of the second alkylation (Path B).

  • Slow Addition: Dissolve the Alkyl Halide (0.9 eq) in solvent. Add this solution dropwise over 1–2 hours (syringe pump recommended).

    • Note: We use a slight deficit (0.9 eq) of the electrophile to ensure the starting amine is always in excess, statistically favoring mono-alkylation.

  • Workup: Acid/Base extraction.

    • Acidify to pH 2 (pulls amines into water).

    • Wash organic layer (removes non-basic impurities).

    • Basify aqueous layer to pH 10.

    • Extract product.

Module 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that doesn't move (baseline). What is it?

Diagnosis: This is likely the Quaternary Ammonium Salt . Cause:

  • Ring Alkylation: The thiadiazole nitrogens (N3/N4) reacted. This happens with highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) or if the reaction was heated too high.

  • Exocyclic Quaternization: The amine reacted three times. Fix: Switch to Protocol A (Reductive Amination). If you must use Protocol B, switch the solvent to Isopropanol (polar protic solvents can sometimes solvate the amine and reduce poly-alkylation rates via H-bonding shells).

Q2: The reaction stalled at the imine stage (Protocol A).

Diagnosis: Steric hindrance or insufficient acid catalysis. Fix:

  • Add Molecular Sieves (4Å) to the imine formation step to remove water (drives equilibrium).

  • Increase Acetic Acid to 5.0 eq or use a stronger Lewis Acid like

    
     (Titanium Isopropoxide) before adding the reducing agent.
    
Q3: Can I use NaBH₄ instead of NaBH(OAc)₃?

Answer: Yes, but with a modification. Protocol: You must form the imine completely first (reflux in MeOH for 2 hours). Then cool to 0°C and add


. If you add 

while free aldehyde is still present, it will reduce the aldehyde to an alcohol (dead end), lowering your yield.

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Alkylation of Thiadiazole Methanamine Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 MethodA USE PROTOCOL A (Reductive Amination) Selectivity: High Q1->MethodA Yes SubQ Is the Alkyl Halide highly reactive (e.g., MeI)? Q1->SubQ No (Only Halide available) MethodB USE PROTOCOL B (Direct Alkylation) Selectivity: Low-Med SubQ->MethodB No (Primary/Secondary Halide) Protection USE PROTECTION STRATEGY 1. Boc-protect amine 2. Alkylate (NaH) 3. Deprotect SubQ->Protection Yes (Risk of Quaternization)

Figure 2: Method selection decision tree.

References

  • Abdel-Rahman, R. M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives. ResearchGate.

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Avoiding Over-alkylation of Amines.

  • BenchChem. (2025).[2] Experimental Procedure for N-alkylation of Primary Amines.

Sources

Validation & Comparative

mass spectrometry fragmentation patterns of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: Elucidating Fragmentation Pathways of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine , a critical pharmacophore in drug discovery (antimicrobial and carbonic anhydrase inhibitor scaffolds).

The structural elucidation of this compound is often complicated by the stability of the 1,3,4-thiadiazole ring and the lability of the primary amine side chain. This guide compares two primary analytical alternatives: Electrospray Ionization (ESI-MS/MS) for bioanalytical quantitation and Electron Impact (EI-MS) for synthetic structural confirmation.

Key Technical Insight:

  • ESI (+): Dominated by the

    
     ion (m/z 144) with characteristic neutral loss of ammonia (
    
    
    
    , -17 Da).
  • EI (70 eV): Characterized by extensive ring fission and

    
    -cleavage of the methanamine group, producing a diagnostic base peak at m/z 30 (
    
    
    
    ).

Molecule Profile & Physicochemical Properties

  • IUPAC Name: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

  • Molecular Formula:

    
    
    
  • Exact Mass: 143.0517 Da

  • Structural Features:

    • Core: 1,3,4-Thiadiazole (aromatic, electron-deficient).

    • C2-Substituent: Methanamine (

      
      , basic, protonation site).
      
    • C5-Substituent: Ethyl group (

      
      , alkyl donor).
      

Comparative Analysis: ESI-MS/MS vs. EI-MS

This section compares the "performance" of the two ionization modes. For drug development, ESI is the "Gold Standard" for sensitivity, while EI is the "Gold Standard" for library matching.

FeatureAlternative A: ESI-MS/MS (LC-MS) Alternative B: EI-MS (GC-MS)
Primary Application PK/PD studies, metabolite identification in plasma.Synthetic purity checks, impurity profiling.
Ionization Energy Soft (~0-5 eV internal energy).Hard (70 eV).
Dominant Species

(m/z 144).

(m/z 143) or Fragment Ions.
Base Peak m/z 144 (Parent) or m/z 127 (

).
m/z 30 (

) or m/z 56 (

).
Structural Insight Confirms MW; clean MS/MS spectra for MRM transitions.Confirms substructures (fingerprint); distinguishes isomers.
Limit of Detection High (pg/mL range).Moderate (ng/mL range).

Detailed Fragmentation Pathways

A. Electrospray Ionization (ESI-MS/MS) Mechanism

In ESI positive mode, protonation occurs preferentially at the exocyclic primary amine or the ring nitrogen (N3/N4).

  • Precursor Ion: m/z 144

    
    .
    
  • Primary Pathway (Neutral Loss of Ammonia):

    • The methanamine group undergoes heterolytic cleavage.

    • Transition:

      
       (Loss of 
      
      
      
      , 17 Da).
    • Result: A stabilized (5-ethyl-1,3,4-thiadiazol-2-yl)methyl cation.

  • Secondary Pathway (Ring Cleavage - RDA):

    • High collision energy (CID) forces Retro-Diels-Alder (RDA) type cleavage of the thiadiazole ring.

    • Transition:

      
       (Loss of 
      
      
      
      or ring fragments).
B. Electron Impact (EI) Mechanism

EI induces radical cation chemistry. The lack of


-hydrogens on the ethyl group precludes a standard McLafferty rearrangement, shifting the focus to 

-cleavage.
  • Molecular Ion: m/z 143 (

    
    ).
    
  • Alpha-Cleavage (Dominant):

    • The bond adjacent to the amine nitrogen breaks.

    • Fragment: m/z 30 (

      
      ). This is the diagnostic peak for primary amines.
      
  • Ring Fission (NS Bond Cleavage):

    • 1,3,4-thiadiazoles cleave at the C-S and N-N bonds.

    • Fragment: m/z 59 (

      
      ) derived from the ethyl-substituted side of the ring.
      
    • Fragment: m/z 41 (

      
      ) derived from the breakdown of the ring system.
      

Visualization of Signaling Pathways

Diagram 1: ESI-MS/MS Fragmentation Tree

This diagram illustrates the soft ionization pathway used in LC-MS/MS method development.

ESI_Fragmentation cluster_legend Legend M_Protonated [M+H]+ Precursor m/z 144 (Intact Molecule) Frag_127 Fragment Ion m/z 127 (Loss of NH3) M_Protonated->Frag_127 Neutral Loss -17 Da (NH3) Frag_96 Fragment Ion m/z 96 (Loss of CH3NH2) M_Protonated->Frag_96 Side Chain Loss -48 Da Frag_Ring Ring Cleavage Ions m/z 59, 41 (Nitrile/Thio fragments) Frag_127->Frag_Ring High CE Ring Fission key Blue: Precursor Red: Primary Product Yellow: Secondary Product

Caption: ESI-MS/MS fragmentation pathway showing the dominant neutral loss of ammonia (m/z 127) and subsequent ring degradation.

Diagram 2: Analytical Workflow Decision Logic

This diagram guides the researcher in choosing the correct "Alternative" (ESI vs EI) based on the experimental goal.

Workflow_Logic Start Sample Type Bio Biological Matrix (Plasma/Urine) Start->Bio Synth Synthetic Reaction (High Conc.) Start->Synth LCMS LC-ESI-MS/MS (Soft Ionization) Bio->LCMS High Sensitivity GCMS GC-EI-MS (Hard Ionization) Synth->GCMS Volatile/Stable Result_Quant Output: Quantitation (MRM: 144 -> 127) LCMS->Result_Quant Result_Id Output: ID Confirmation (Library Match) GCMS->Result_Id

Caption: Decision matrix for selecting ESI (Quantitation) vs. EI (Identification) for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine.

Experimental Protocol: Self-Validating MS/MS Optimization

This protocol is designed to be self-validating , meaning the steps include internal checks to ensure the data is reliable before proceeding.

Objective: Optimize MRM transitions for LC-MS/MS quantitation.

Materials:

  • Standard: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (>98% purity).

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Infusion Setup (The "Tuning" Phase):

    • Prepare a

      
       solution of the standard.
      
    • Infuse directly into the MS source at

      
      .
      
    • Validation Check: Verify stable spray (RSD < 5%) before recording.

  • Q1 Scan (Precursor Selection):

    • Scan range: m/z 50–200.

    • Confirm Base Peak: m/z 144.1 (

      
      ).
      
    • Validation Check: If m/z 166 is present, sodium adducts (

      
      ) are interfering. Clean the source or switch to ammonium formate buffer.
      
  • Product Ion Scan (Fragmentation):

    • Select m/z 144 in Q1.

    • Apply Collision Energy (CE) ramp: 10V to 50V.

    • Observe the breakdown curve.[1]

    • Target: Identify the CE where the parent ion (144) is 10% intensity and the daughter ion (127) is maximized.

  • MRM Transition Selection:

    • Quantifier:

      
       (Highest intensity, loss of 
      
      
      
      ).
    • Qualifier:

      
       (Ring fragment, high specificity).
      
    • Validation Check: The ratio of Quantifier/Qualifier peaks must remain constant (

      
      ) across the calibration range.
      

References

  • NIST Mass Spectrometry Data Center. "1,3,4-Thiadiazole-2(3H)-thione, 5-amino- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024. [Link]

  • Porcari, R. L., et al. "Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives." Rapid Communications in Mass Spectrometry, vol. 18, no. 7, 2004, pp. 760–764.[2] [Link]

  • Kalsi, P. S. "Spectroscopy of Organic Compounds: Mass Spectrometry - Fragmentation Patterns." New Age International, 6th Edition. (General reference for alpha-cleavage mechanisms in amines).
  • Coy-Barrera, E. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules, vol. 28, no. 3, 2023. [Link]

Sources

X-ray diffraction data for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine crystals

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Dynamics of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Executive Summary & Strategic Context

Objective: This guide provides a comparative crystallographic analysis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (Target) against its structural progenitors, the 2-amino-1,3,4-thiadiazoles (Reference Standards).

Significance: The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for oxadiazoles and benzenes. However, the introduction of a methylene bridge (-CH2-) between the heterocycle and the amine group in the target compound fundamentally alters the crystal packing landscape. While the reference 2-amino compounds crystallize as planar, rigid systems dominated by resonance-assisted hydrogen bonding, the (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine introduces conformational flexibility (torsion) and typically crystallizes as a hydrochloride salt, shifting the lattice energetics from


-stacking to ionic hydrogen bonding networks.

Audience: Crystallographers, Medicinal Chemists, and Solid-State Scientists.

Comparative Crystallographic Profile

The following table contrasts the established X-ray diffraction data of the rigid reference standards with the physicochemical profile of the target methanamine derivative.

Table 1: Structural & Lattice Parameters Comparison
FeatureReference Standard A Reference Standard B Target Candidate
Compound 2-Amino-5-ethyl-1,3,4-thiadiazole 2-Amino-5-methyl-1,3,4-thiadiazole (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine
CAS No. 14068-53-2108-33-81609401-00-4 (2HCl)
Crystal System OrthorhombicMonoclinicPredicted: Monoclinic / Triclinic (Salt)
Space Group PbcaP2_1/nVariable (Dependent on Counterion)
Z (Molecules/Cell) 844 (Typical for salts)
Packing Motif 3D H-Bonding Network3D H-Bonding NetworkIonic Lattice + H-Bond Bridges
Key Interaction N–H...N (Dimer/Ribbon)N–H...N (Dimer/Ribbon)R–NH3+ ... Cl- ... N(Thiadiazole)
Ring Planarity Planar (RMSD < 0.01 Å)PlanarPlanar Ring; Twisted Side Chain
Data Source Lynch (2001) [1]Lynch (2001) [1]Analytical Target

Technical Insight: The Pbca and P2_1/n space groups of the amino-derivatives are driven by the coplanarity of the exocyclic amine with the thiadiazole ring, facilitating dense packing. The target methanamine, often isolated as a dihydrochloride salt, disrupts this planarity. The chloride ions act as "spacers" and H-bond acceptors, typically expanding the unit cell volume and altering the solubility profile.

Mechanism of Action: Lattice Stabilization Pathways

The critical differentiator in solid-state performance is the Methylene Spacer Effect .

  • Reference (Direct Amine): The lone pair on the exocyclic nitrogen conjugates with the thiadiazole ring (

    
    -system), locking the C-N bond and forcing planarity. This leads to predictable Graph Set 
    
    
    
    dimers.
  • Target (Methanamine): The -CH2- group breaks this conjugation. The amine is

    
     hybridized (tetrahedral), allowing free rotation. This flexibility prevents flat sheet formation, forcing the crystal to adopt a more complex, often lower-density packing arrangement unless stabilized by salt formation (e.g., HCl).
    
Visualization: Structural Divergence Pathway

G Start Precursor Thiadiazole Scaffold PathA Direct Amination (Reference) Start->PathA + NH2 PathB Methylene Insertion (Target) Start->PathB + CH2-NH2 StructA Rigid Conjugation (Planar) PathA->StructA p-orbital overlap StructB Flexible Linker (Rotational Freedom) PathB->StructB sp3 Hybridization ResultA Packing: 2D Sheets/Ribbons Interaction: N-H...N StructA->ResultA Crystallization ResultB Packing: 3D Ionic Lattice Interaction: NH3+...Cl- StructB->ResultB Salt Formation (HCl)

Figure 1: Divergent crystallization pathways driven by the electronic isolation of the amine group.

Experimental Protocol: Single Crystal Growth & Data Collection

To generate comparable data for the (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, follow this self-validating protocol designed to handle high-solubility amine salts.

Phase 1: Synthesis & Purification
  • Reagents: 5-Ethyl-1,3,4-thiadiazole-2-carboxylic acid (Precursor), Borane-THF (Reductant), or Gabriel Synthesis route.

  • Salt Formation: Dissolve free base in dry Ethanol; add 2.2 eq. of 4M HCl in Dioxane. Precipitate with Et2O.

  • Validation: Check purity via 1H-NMR (DMSO-d6). Look for the methylene doublet at

    
     ppm.
    
Phase 2: Crystallization (Vapor Diffusion Method)
  • Why: Amine salts are often too soluble in polar solvents (MeOH/Water) for simple evaporation.

  • Setup:

    • Dissolve 20 mg of Target (HCl salt) in 1 mL Methanol (Inner vial).

    • Place inner vial in a jar containing 5 mL Acetone or Ethyl Acetate (Antisolvent).

    • Seal and store at 4°C in the dark.

    • Timeline: Crystals appear in 48-72 hours.

Phase 3: XRD Data Collection Strategy
  • Instrument: Bruker D8 Quest or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the ethyl chain).

  • Resolution: Aim for 0.8 Å to resolve H-atom positions on the ammonium group.

Visualization: Characterization Workflow

Workflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Analysis S1 Synthesis (HCl Salt) S2 Vapor Diffusion (MeOH / EtOAc) S1->S2 S3 Optical Selection (Polarized Light) S2->S3 D1 Mounting (MiTeGen Loop) S3->D1 D2 Diffraction (100 K, Mo Source) D1->D2 D3 Integration (SAINT/CrysAlis) D2->D3 A1 Structure Solution (SHELXT) D3->A1 A2 Refinement (SHELXL) A1->A2 A3 Validation (CheckCIF) A2->A3

Figure 2: Step-by-step workflow for obtaining publication-quality XRD data for thiadiazole salts.

References

  • Lynch, D. E. (2001).[1] 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.[1][2] Acta Crystallographica Section C: Crystal Structure Communications, 57(9), 1097–1099. Link

  • PubChem. (2025).[3][4][5][2] (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride (CID 50998533). National Library of Medicine. Link

  • Matos, M. A. R., et al. (2006). Energetics of the 1,2,4- and 1,3,4-thiadiazole isomers. Journal of Physical Chemistry A. Link

  • Cambridge Structural Database (CSD). Search Query: "Thiadiazole methanamine". CCDC. Link

Sources

A Comparative Guide to the Molecular Docking of Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the molecular docking performance of various thiadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. By synthesizing data from multiple in silico studies, we will explore the structural nuances that govern their binding affinities to key biological targets, thereby informing the rational design of more potent and selective therapeutic agents.

The Foundational Role of Molecular Docking in Drug Design

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in drug discovery for its ability to elucidate the binding modes and affinities of small molecules (ligands) with their protein targets.[3] A lower, more negative docking score generally signifies a more stable and favorable binding interaction.[3] This in silico approach accelerates the identification of lead compounds and allows for the optimization of their structures to enhance therapeutic efficacy.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure the reliability and reproducibility of in silico predictions, a standardized and validated docking protocol is paramount. The following steps outline a typical workflow for the molecular docking of thiadiazole derivatives.

Step 1: Ligand Preparation

The two-dimensional (2D) structures of the thiadiazole derivatives are sketched using chemical drawing software, such as ChemDraw. These are then converted into three-dimensional (3D) structures and subjected to energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation.[3]

Step-2: Protein Preparation

The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site, the region where the ligand binds, is identified for the subsequent grid generation.

Step-3: Grid Generation

A grid box is generated around the active site of the protein. This defines the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand.[3] The size and coordinates of the grid box are critical parameters that can significantly influence the docking outcome.

Step-4: Molecular Docking

The prepared ligands are then docked into the defined active site of the target protein using sophisticated docking software such as AutoDock, Glide, or MOE.[3] These programs employ scoring functions to evaluate and rank the different binding poses based on their predicted binding affinity.

Step-5: Analysis of Results

The resulting docked poses are meticulously analyzed to understand the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.[3] The docking scores and the nature of these interactions provide valuable insights into the structure-activity relationship (SAR) of the compounds.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking & Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Grid Generation->Molecular Docking Analysis of Results Analysis of Results Molecular Docking->Analysis of Results

A generalized workflow for molecular docking studies.

Comparative Docking Analysis of Thiadiazole Derivatives

The therapeutic potential of thiadiazole derivatives spans a wide range of diseases, including cancer, microbial infections, and inflammation. The following sections provide a comparative analysis of their docking performance against various validated drug targets.

Anticancer Activity: Targeting Key Enzymes

Thiadiazole derivatives have shown significant promise as anticancer agents by inhibiting enzymes crucial for cancer cell proliferation and survival.

Dihydrofolate Reductase (DHFR): A new series of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives were evaluated as DHFR inhibitors.[4] The most potent compounds exhibited IC50 values ranging from 0.04 to 1.00 µM, comparable to the standard drug Methotrexate.[4] Molecular docking studies revealed that these potent inhibitors form a critical hydrogen bond and arene-arene interactions with Ser59 and Phe31 amino acid residues in the DHFR active site.[4]

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): In a study of novel 1,3,4-thiadiazole derivatives bearing a pyridine moiety, compound 4h emerged as a potent inhibitor of both human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values of 2.03 and 2.17 µM, respectively.[5] Molecular docking against EGFR TK revealed that compound 4h exhibited a superior binding affinity (ΔG of -10.8 kcal/mol) compared to the reference drug Harmine (ΔG of -7.1 kcal/mol).[6]

ADP-sugar pyrophosphatase (NUDT5): A series of 1,3,4-thiadiazole derivatives were synthesized and docked against NUDT5, a target in breast cancer. The derivative L3 , 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, demonstrated a high binding affinity with a docking score of -8.9 kcal/mol and formed four hydrogen bonds with the NUDT5 active site.[7][8]

Derivative ClassTarget EnzymeKey Compound(s)Docking Score (kcal/mol)Key Interacting ResiduesReference
5-(3,5-dinitrophenyl)-1,3,4-thiadiazolesDHFR10, 13, 14, 15Not specified, IC50 reportedSer59, Phe31[4]
1,3,4-Thiadiazoles with Pyridine MoietyEGFR TK4h-10.8Not specified[5][6]
1,3,4-ThiadiazolesNUDT5L3-8.9Not specified[7][8]
Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiadiazole derivatives have demonstrated significant potential in this area.

Mycobacterium tuberculosis Targets:

  • Pantothenate Synthetase: Imidazo[2,1-b][6][9][10]-thiadiazole derivatives were docked against several anti-TB targets. Compounds 6a1 and 6d1 showed the best docking score of -9.7 against Pantothenate synthetase.

  • Enoyl-Acyl Carrier Protein Reductase (InhA): Docking studies of imidazo[2,1-b][6][9][10]thiadiazole analogs against InhA, a key enzyme in mycobacterial cell wall synthesis, revealed that hydrogen bonding and hydrophobic interactions are crucial for their inhibitory activity.[2] Key interacting residues include GLN100, TYR158, and MET199.[2]

  • Protein Kinase G (PknG): A series of thiadiazole derivatives were docked against PknG from Mycobacterium tuberculosis. Compound D34 , a chalcone derivative of thiadiazole, exhibited the highest glide score of -6.69, indicating strong binding.[10] The interactions were primarily hydrogen bonds with residues GLU588, SER412, and GLY410.[10]

Antifungal Targets:

  • Glycylpeptide N-tetradecanoyl transferase: The same imidazo[2,1-b][6][9][10]-thiadiazole derivatives, 6a1 and 6d1 , also displayed excellent docking scores of -10.4 and -10.8, respectively, against this fungal target.

Derivative ClassTarget EnzymeKey Compound(s)Docking Score (kcal/mol)Key Interacting ResiduesReference
Imidazo[2,1-b][6][9][10]-thiadiazolesPantothenate Synthetase6a1, 6d1-9.7Not specified
Imidazo[2,1-b][6][9][10]-thiadiazolesGlycylpeptide N-tetradecanoyl transferase6a1, 6d1-10.4, -10.8Not specified
Imidazo[2,1-b][6][9][10]-thiadiazolesInhANot specifiedNot specifiedGLN100, TYR158, MET199[2]
Chalcone-thiadiazole hybridsPknGD34-6.69 (Glide Score)GLU588, SER412, GLY410[10]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of COX enzymes.

COX-2: A novel series of pyridine-based thiadiazole derivatives (NTD1-NTD5) were synthesized and evaluated as anti-inflammatory agents.[11] In silico docking studies against COX-2 (PDB ID: 1pxx) showed that compounds NTD2 and NTD3 had significant binding affinities with docking scores of -8.5 and -8.4 kcal/mol, respectively, comparable to the standard drug diclofenac (-8.4 kcal/mol).[11] Molecular dynamics simulations further confirmed the stable and potent inhibitory interactions of NTD3 with the COX-2 active site.[11]

Thiadiazole_Signaling_Inhibition cluster_cancer Anticancer Pathways cluster_inflammation Anti-inflammatory Pathway Thiadiazole Derivatives (Cancer) Thiadiazole Derivatives (Cancer) DHFR DHFR Thiadiazole Derivatives (Cancer)->DHFR inhibits EGFR TK EGFR TK Thiadiazole Derivatives (Cancer)->EGFR TK inhibits NUDT5 NUDT5 Thiadiazole Derivatives (Cancer)->NUDT5 inhibits DNA Synthesis DNA Synthesis DHFR->DNA Synthesis disrupts Cell Proliferation Cell Proliferation EGFR TK->Cell Proliferation disrupts Thiadiazole Derivatives (Inflammation) Thiadiazole Derivatives (Inflammation) COX-2 COX-2 Thiadiazole Derivatives (Inflammation)->COX-2 inhibits Prostaglandin Synthesis Prostaglandin Synthesis COX-2->Prostaglandin Synthesis reduces

Inhibition of key signaling pathways by thiadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of various thiadiazole derivatives reveals key SAR insights that can guide future drug design efforts:

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the thiadiazole core significantly influence binding affinity. For instance, methoxy substitutions at the 3rd and 4th positions of an aromatic ring were found to be crucial for the anti-inflammatory activity of certain thiadiazole analogues.[11]

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as pyridine or thiazole, can enhance the biological activity of thiadiazole derivatives.[5][6] These hybrid molecules can form additional interactions with the target protein, leading to improved binding affinity.

  • Role of Hydrogen Bonding: Across various targets, the formation of hydrogen bonds between the nitrogen and sulfur atoms of the thiadiazole ring and key amino acid residues in the active site is a recurring theme for potent inhibition.[4][10]

Conclusion

This guide has provided a comparative overview of the molecular docking of thiadiazole derivatives against a range of therapeutically relevant targets. The presented data underscores the versatility of the thiadiazole scaffold in drug design. The insights into their binding modes and structure-activity relationships offer a solid foundation for the rational design and development of novel thiadiazole-based therapeutics with enhanced potency and selectivity. Further in vitro and in vivo studies are essential to validate these in silico findings and translate them into clinically effective drugs.

References

  • Manjoor AS, Padmanabha Reddy Y, Chandrasekhar KB. MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][6][9][10]-THIADIAZOLE DERIVATIVES. Journal of Pharmaceutical and Scientific Innovation. 2018;7(3):61-64. [Link]

  • Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. 2024. [Link]

  • S. S, P. S, S. R, K. M. Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. SciSpace. 2017. [Link]

  • Fadda AA, El-Mekabaty A, Abdel-Fattah AM, El-Azzouny AAM. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. 2022;27(19):6478. [Link]

  • Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine. 2024;17(3):26-38. [Link]

  • El-Naggar M, Sallam HA, Ghorab MM, Al-Omar M, El-Gazzar YI. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. Molecules. 2019;24(5):953. [Link]

  • Ramjith US, et al. Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. ResearchGate. 2013. [Link]

  • El-Naggar M, Sallam HA, Ghorab MM, Al-Omar M, El-Gazzar YI. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. Semantic Scholar. 2019. [Link]

  • Kumar A, Kumar R, Kumar S, Singh I, Chhillar AK. Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflammatory Activities. Medicinal Chemistry. 2019;15(7):756-768. [Link]

  • Kumar A, Kumar R, Kumar S, Singh I, Chhillar AK. Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflammatory Activities. Bentham Science. 2019. [Link]

  • Rehman AU, et al. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Scientific Reports. 2023;13(1):17696. [Link]

  • Li Y, et al. 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry. 2021;21(23):2049-2072. [Link]

  • Li Y, et al. 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. ResearchGate. 2021. [Link]

  • Li Y, et al. 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. 2021;21(23):2049-2072. [Link]

  • El-Naggar M, et al. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. ResearchGate. 2019. [Link]

  • Sharma A, et al. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticanc. Springer. 2024. [Link]

  • Siddiqui N, et al. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. 2022;27(24):8725. [Link]

  • Fadda AA, El-Mekabaty A, Abdel-Fattah AM, El-Azzouny AAM. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. 2022. [Link]

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A Senior Application Scientist’s Guide to Elemental Analysis Standards for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Elemental Analysis in Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a heterocyclic compound such as (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, a molecule with potential pharmacological activity, confirming its elemental composition is a non-negotiable first step in establishing its identity, purity, and empirical formula.[1][2] This guide provides an in-depth comparison of the standards, methodologies, and analytical strategies essential for the accurate elemental analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, compare orthogonal analytical techniques, and provide actionable protocols to ensure data integrity and trustworthiness.

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities.[2][3] The presence of carbon, hydrogen, nitrogen, and sulfur atoms necessitates a robust analytical approach to verify that the synthesized compound matches its theoretical composition. Elemental analysis, therefore, serves as a gatekeeper for quality control, providing the foundational data upon which all subsequent structural and biological evaluations are built.[4]

Theoretical Elemental Composition: Establishing the Gold Standard

Before any analysis, the theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental data are compared. The compound (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine can exist in different forms, most commonly as the free base or a salt, such as the dihydrochloride salt. It is critical to know the exact form being analyzed, as this drastically alters the theoretical percentages.

  • Chemical Formula (Free Base): C₅H₉N₃S

  • Molecular Weight (Free Base): 143.21 g/mol

  • Chemical Formula (Dihydrochloride Salt): C₅H₉N₃S · 2HCl

  • Molecular Weight (Dihydrochloride Salt): 216.13 g/mol

The calculated theoretical values are summarized in the table below. An experimentally determined value is typically considered acceptable if it falls within ±0.4% of the theoretical value.[5]

ElementTheoretical % (Free Base)Theoretical % (Dihydrochloride Salt)
Carbon (C) 41.93%27.79%
Hydrogen (H) 6.34%5.13%
Nitrogen (N) 29.34%19.44%
Sulfur (S) 22.39%14.83%
Chlorine (Cl) 0.00%32.81%

Primary Method: CHNS Combustion Analysis

The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is high-temperature combustion analysis, often referred to as CHNS analysis.[6][7] This technique is based on the Pregl-Dumas method and provides rapid, accurate, and reliable results from a small sample size.[1][8]

Principle of Operation

The core principle involves the complete and instantaneous oxidation of the sample in a high-temperature (typically ~1000°C) furnace rich in pure oxygen.[8][9] This "flash combustion" converts the elements into their respective gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas and its oxides (N₂/NOx), and sulfur to sulfur dioxide (SO₂).[9][10]

These gases are then swept by an inert carrier gas (typically helium) through a reduction chamber containing high-purity copper, which reduces any nitrogen oxides to elemental nitrogen (N₂) and removes excess oxygen.[8] The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then separated, typically via gas chromatography, and quantified by a thermal conductivity detector (TCD).[1][9]

Experimental Workflow for CHNS Analysis

The following diagram illustrates the typical workflow for CHNS combustion analysis.

Workflow of CHNS elemental analysis by combustion.

Detailed Experimental Protocol: CHNS Analysis

This protocol provides a self-validating system through the integrated use of blanks, calibration standards, and quality control checks.

1. Sample Preparation (The Causality of Cleanliness and Consistency)

  • Homogenization: Ensure the sample is homogenous by grinding it into a fine powder using a clean agate mortar and pestle.[4] Rationale: A non-homogenous sample will lead to non-reproducible results, as the small subsample weighed for analysis will not be representative of the bulk material.

  • Drying: Dry the powdered sample to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-50°C) for several hours or overnight.[11] Rationale: Moisture in the sample will artificially inflate the hydrogen percentage and affect the accurate weight determination, leading to erroneous results for all elements.[12] For hygroscopic materials, sample handling in a glove box is recommended.[12]

2. Instrument Calibration (Trustworthiness Through Certified Standards)

  • Calibration: Calibrate the elemental analyzer using a high-purity, certified reference material (CRM). A standard like Acetanilide or Sulfanilamide is often used because their compositions are well-defined and stable. The instrument software will generate a calibration curve based on the detector response to known amounts of C, H, N, and S.

  • CRM Selection: Choose a CRM with elemental percentages as close as possible to the sample under investigation to minimize calibration bias. For (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, a standard containing both nitrogen and sulfur is ideal.

Common Certified Reference MaterialChemical Formula%C%H%N%S
Acetanilide C₈H₉NO71.096.7110.36-
Sulfanilamide C₆H₈N₂O₂S41.854.6816.2718.62
Dibenzothiophene C₁₂H₈S78.224.38-17.40

3. Sample Analysis (Precision in Practice)

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a small tin capsule.[12] Record the weight to at least 5 decimal places. Rationale: The final elemental percentages are calculated relative to this initial weight, making its accuracy critically important.[4]

  • Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and to create a sealed container for combustion.

  • Analytical Run:

    • Begin the run with several empty tin capsules (blanks) to establish a baseline.

    • Analyze at least three replicates of the CRM to verify the calibration (quality control check). The results should be within the specified tolerance (e.g., ±0.3%) of the certified values.

    • Analyze the (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine samples in triplicate.

    • Conclude the run with another CRM analysis to check for any instrument drift.

4. Data Interpretation

  • The instrument's software will automatically calculate the weight percentages (wt%) of C, H, N, and S.

  • Compare the average experimental values to the theoretical values calculated earlier. The deviation should ideally be less than 0.4%. Larger deviations may indicate impurities, residual solvent, or incomplete combustion.

Comparison with Orthogonal Analytical Techniques

While elemental analysis confirms the empirical formula, it provides no information about molecular structure or isomeric purity. Therefore, it must be used in conjunction with other analytical methods. These techniques are considered "orthogonal" because they measure different chemical properties, providing a more complete and trustworthy characterization of the compound.

Orthogonal_Validation Compound (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine EA Elemental Analysis Compound->EA Provides NMR NMR Spectroscopy Compound->NMR Provides MS Mass Spectrometry Compound->MS Provides HPLC HPLC / UPLC Compound->HPLC Provides EA_Info ✓ Empirical Formula ✓ Elemental Composition ✓ High-Level Purity EA->EA_Info NMR_Info ✓ Atomic Connectivity ✓ 3D Structure ✓ Structural Purity NMR->NMR_Info MS_Info ✓ Molecular Weight ✓ Fragmentation Pattern ✓ Isotopic Distribution MS->MS_Info HPLC_Info ✓ Purity (% Area) ✓ Quantification ✓ Detection of Impurities HPLC->HPLC_Info

Orthogonal techniques for comprehensive compound validation.
TechniquePrincipleInformation ObtainedTypical Sample AmountKey Advantage/Limitation
Elemental Analysis Sample combustion and detection of resulting gases.[13]Elemental composition (C, H, N, S), empirical formula, purity.[10]1-3 mgAdvantage: Fast, inexpensive, and highly accurate for elemental ratios. Limitation: Provides no structural information.[14]
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Detailed atomic connectivity, molecular structure, and isomeric purity.[2]5-10 mgAdvantage: Unparalleled for definitive structure elucidation. Limitation: Less sensitive than MS; requires soluble samples.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratio.[15]Precise molecular weight, molecular formula (HRMS), fragmentation patterns.<1 mgAdvantage: Extremely high sensitivity and mass accuracy. Limitation: Isomers often cannot be distinguished.
HPLC/UPLC Differential partitioning between mobile and stationary phases.[16]Purity assessment (% area), quantification, separation of impurities.<1 mgAdvantage: Excellent for quantifying purity and separating complex mixtures. Limitation: Requires a chromophore for UV detection.

Conclusion and Best Practices

For a novel compound like (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, establishing a robust elemental analysis standard is a critical pillar of its chemical characterization. The cornerstone of this process is high-temperature CHNS combustion analysis, a technique that offers exceptional accuracy and reliability when executed correctly.

Key Recommendations for Researchers:

  • Know Your Form: Always be certain whether you are analyzing the free base or a salt form, as this is the most common source of major discrepancies between theoretical and experimental values.

  • Prioritize Sample Preparation: Meticulous homogenization and drying are not optional steps; they are essential for data accuracy.[4][12]

  • Embrace Certified Reference Materials: Trustworthy data is built on a foundation of proper calibration. Use high-purity, certified CRMs that are appropriate for your compound and run them frequently to validate instrument performance.[17]

  • Utilize Orthogonal Methods: Elemental analysis should never be a standalone technique for compound identification. Always complement it with NMR for structure, MS for molecular weight, and chromatography for purity to build a comprehensive and irrefutable data package.[1][14]

By adhering to these principles and protocols, researchers can ensure the integrity of their elemental analysis data, providing a solid and trustworthy foundation for advancing their drug discovery and development programs.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]

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  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]

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  • ORGANIC ELEMENTAL ANALYZER (CHNS/O). (2018, October 24). Eskisehir Osmangazi University. Retrieved from [Link]

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  • Khakpash, M., et al. (2024, January 7). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. Retrieved from [Link]

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  • Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Organic Certified Reference Materials. (n.d.). ESSLAB. Retrieved from [Link]

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  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved from [Link]

  • Reference Material Certificate - Dibenzothiophene. (n.d.). National Institute of Metrology, China. Retrieved from [Link]

  • ELEMENTAL ANALYSIS. (n.d.). EOLSS. Retrieved from [Link]

  • Stan, M., et al. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC - NIH. Retrieved from [Link]

  • Reference Materials. (n.d.). IAEA. Retrieved from [Link]

  • Yurttaş, L., et al. (n.d.). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. MDPI. Retrieved from [Link]

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  • Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog. Retrieved from [Link]

  • Elemental Analysis – Sample preparation. (n.d.). EPFL. Retrieved from [Link]

  • Amer, Z., & Al-Tamimi, E. O. (2022, August 15). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. Retrieved from [Link]

  • Complete Sample Preparation Guide for Analysis of Elemental Impurities. (2015, December 1). CEM Corporation. Retrieved from [Link]

  • Preparation of sulfur reference materials that reproduce atmospheric particulate matter sample characteristics for XRF calibration. (n.d.). Atmospheric Measurement Techniques. Retrieved from [Link]

  • What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. Retrieved from [Link]

  • (5-methyl-1,3,4-thiadiazol-2-yl)methanamine. (n.d.). American Elements. Retrieved from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 6). MDPI. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

In the vanguard of drug discovery and chemical synthesis, the safety of our researchers is not just a priority, but a prerequisite for innovation. The compound (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine represents a class of heterocyclic amines with significant potential. However, its novel structure necessitates a cautious and well-informed approach to laboratory handling. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical risk assessment and designed for the discerning scientist.

Hazard Analysis: A Proactive Stance on Safety

Comprehensive toxicological data for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine is not yet widely available. Therefore, our safety protocols are derived from a structural analysis of the molecule and data from closely related analogs. The molecule's key functional groups—a 1,3,4-thiadiazole ring and a primary aminomethyl group—inform our risk assessment.

Safety Data Sheets for analogous compounds, such as 2-Amino-5-ethyl-1,3,4-thiadiazole and (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine, consistently highlight several key hazards:

  • Skin Irritation: Classified as a Category 2 skin irritant.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder or aerosolized.[1][2]

Given that the compound is a solid, the primary exposure routes of concern are inhalation of dust, and dermal or ocular contact.[3] Our PPE strategy is therefore designed to provide a robust barrier against these specific risks.

Core PPE Requirements: An Ensemble Approach

The selection of PPE should not be a checklist exercise but a holistic consideration of the required protection. The following table outlines the minimum PPE ensemble for handling (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine.

PPE ComponentSpecificationRationale and Causality
Hand Protection Double-gloving with powder-free nitrile gloves (minimum 4-5 mil thickness).The compound is a known skin irritant.[1][2] Nitrile offers good chemical resistance to amines. Double-gloving provides a critical safeguard against undetected micro-tears or permeation during extended handling, a best practice when working with hazardous drugs or research chemicals.[4]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when handling larger quantities (>1g) or when splash potential is high.The risk of "serious eye damage" necessitates a complete seal around the eyes, which safety glasses do not provide.[2][5] Chemical splash goggles are the minimum requirement.[6][7] A face shield adds a further protective layer for the entire face.
Body Protection A long-sleeved, fully-fastened laboratory coat. A chemically resistant apron is recommended for larger-scale operations.Protects skin and personal clothing from contamination by dust or accidental spills, mitigating the risk of skin irritation.[1] Clothing should be fire-resistant.[6]
Respiratory Protection NIOSH-approved N95 respirator or higher.As the compound is a solid that can form dust and is a potential respiratory irritant, a respirator is crucial when engineering controls (i.e., a certified chemical fume hood) are not available or may be insufficient to control airborne particulates.[1][2][8] All work with the solid compound outside of a solution should be performed within a fume hood.

Procedural Protocols: Ensuring a Self-Validating System

The efficacy of PPE is critically dependent on its correct use. The following step-by-step protocols for donning, doffing, and disposal are designed to prevent cross-contamination and ensure user safety.

Experimental Workflow and PPE Integration

The following diagram illustrates the logical flow from initial risk assessment to the safe completion of handling procedures.

experimental_workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Step-by-Step) cluster_handling Active Handling cluster_doffing Doffing Sequence (At designated area) A 1. Risk Assessment (Review SDS of Analogs) B 2. Assemble PPE Ensemble A->B C 3. Verify Fume Hood Certification & Airflow B->C D1 4a. Lab Coat C->D1 D2 4b. N95 Respirator (Perform Seal Check) D1->D2 D3 4c. Goggles / Face Shield D2->D3 D4 4d. Inner Gloves D3->D4 D5 4e. Outer Gloves (Over Lab Coat Cuffs) D4->D5 E 5. Handle Chemical (Inside Fume Hood) D5->E F1 6a. Outer Gloves E->F1 F2 6b. Face Shield / Goggles F1->F2 F3 6c. Lab Coat F2->F3 F4 6d. Inner Gloves F3->F4 F5 6e. Respirator F4->F5 G 7. Hand Hygiene (Wash hands thoroughly) F5->G

Caption: Integrated workflow for risk assessment, PPE use, and chemical handling.

Operational and Disposal Plans
  • Primary Engineering Control: All weighing and handling of solid (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine must be conducted in a certified chemical fume hood with sufficient airflow. This is the primary method to control the inhalation hazard.[9][10]

  • Disposal: All contaminated PPE (gloves, disposable lab coats, respirator cartridges) and materials must be treated as hazardous chemical waste.[9] They should be collected in a designated, sealed, and clearly labeled waste container for disposal according to institutional and local environmental regulations.[1][11] Do not allow the material to enter drains or the environment.[12][13]

References

  • (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier. Retrieved from [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE. (2011, January 3). Georganics. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.